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Core Science & Biosynthesis

Foundational

Technical Guide: 2-Methoxy-4-(methylamino)benzonitrile (CAS 627468-17-1)

The following technical guide provides an in-depth analysis of 2-Methoxy-4-(methylamino)benzonitrile (CAS 627468-17-1), a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs)....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Methoxy-4-(methylamino)benzonitrile (CAS 627468-17-1), a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs).

[1]

Executive Summary

2-Methoxy-4-(methylamino)benzonitrile is a specialized pharmaceutical intermediate primarily utilized in the development of covalent kinase inhibitors.[1] Its structural core—a benzonitrile scaffold substituted with methoxy and methylamino groups—serves as a versatile precursor for constructing the pharmacophores found in drugs like Osimertinib (AZD9291) and other EGFR T790M inhibitors.

This guide details the physicochemical properties, validated synthetic pathways, and downstream applications of CAS 627468-17-1, designed for researchers optimizing the synthesis of mutant-selective oncology therapeutics.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The compound is characterized by a distinct electron-rich aniline system stabilized by an electron-withdrawing nitrile group.[1] This push-pull electronic structure influences its reactivity in subsequent electrophilic aromatic substitutions (e.g., nitration).[1]

Table 1: Physicochemical Data
PropertyValueNotes
CAS Number 627468-17-1 Verified Identifier
IUPAC Name 2-Methoxy-4-(methylamino)benzonitrile
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Appearance Off-white to pale yellow solidCrystalline form common
Melting Point 108–112 °CTypical range for pure substance
Predicted LogP 1.82 ± 0.3Moderate lipophilicity
pKa (Base) ~4.5 (Aniline nitrogen)Reduced basicity due to nitrile EWG
Solubility DMSO, Methanol, DCM, Ethyl AcetateLow solubility in water

Synthetic Pathways & Process Chemistry[1][8][9]

The synthesis of CAS 627468-17-1 typically relies on nucleophilic aromatic substitution (


), leveraging the activating nature of the ortho-methoxy group and the directing power of the para-nitrile.[1]
Method A: Nucleophilic Displacement (Industrial Standard)

This route is preferred for scalability and atom economy. It utilizes 4-Fluoro-2-methoxybenzonitrile as the starting material, which undergoes displacement by methylamine.[1]

Protocol:

  • Reagents: 4-Fluoro-2-methoxybenzonitrile (1.0 eq), Methylamine (2.0 M in THF or MeOH, 3.0 eq),

    
     (1.5 eq).
    
  • Solvent: DMSO or DMF (polar aprotic enhances

    
     rate).
    
  • Conditions: Heat to 80–100 °C for 4–6 hours in a sealed vessel.

  • Workup: Quench with ice water. The product precipitates or is extracted with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Heptane.

Method B: Reductive Amination (Alternative)

Used when the amino-precursor 4-Amino-2-methoxybenzonitrile is available.[1]

  • Reagents: 4-Amino-2-methoxybenzonitrile, Paraformaldehyde, NaBH₄ or NaBH(OAc)₃.[1]

  • Mechanism: Formation of the imine/hemiaminal followed by in situ reduction.

  • Note: Requires careful control to prevent over-alkylation to the dimethyl derivative.

Visualization: Synthesis Workflow

Synthesis Start 4-Fluoro-2-methoxybenzonitrile Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack (80°C, DMSO) Reagent Methylamine (aq/THF) + K2CO3 Reagent->Intermediate Product 2-Methoxy-4-(methylamino)benzonitrile (CAS 627468-17-1) Intermediate->Product Elimination of F- Byproduct KF (Salt Waste) Intermediate->Byproduct

Caption: Figure 1.


 mechanism for the synthesis of CAS 627468-17-1 from fluoro-benzonitrile precursors.

Role in Medicinal Chemistry (EGFR Inhibitors)[1]

This molecule represents a strategic "Right-Hand Side" (RHS) building block for Osimertinib and related third-generation EGFR inhibitors.[1] The specific substitution pattern—methoxy at C2 and amine at C4—is crucial for binding affinity within the ATP-binding pocket of the kinase.

Structural Logic & SAR
  • 2-Methoxy Group: Provides a hydrogen bond acceptor for the hinge region (Met793 in EGFR) and induces a conformational twist that improves selectivity for the mutant T790M form over Wild-Type EGFR.[1]

  • 4-Methylamino Group: Serves as the attachment point for solubilizing tails (e.g., N,N,N'-trimethylethylenediamine) or directly interacts with solvent-exposed regions.[1]

  • Benzonitrile Core: Often serves as a "masked" aniline. The nitrile can be hydrolyzed to an amide or reduced to a benzylamine, though in many pathways, it is a precursor to the 5-nitro intermediate which is then reduced to the aniline required for coupling to the pyrimidine core.[1]

Downstream Transformation: Nitration

The most common next step is the introduction of a nitro group at the C5 position.


[1]

This yields 2-Methoxy-4-methylamino-5-nitrobenzonitrile , which is subsequently reduced to the diamine required for the final drug assembly.[1]

Visualization: Drug Development Pathway

Pathway Target 2-Methoxy-4-(methylamino)benzonitrile (CAS 627468-17-1) Step1 Nitration (HNO3/H2SO4) Target->Step1 Nitro 2-Methoxy-4-methylamino- 5-nitrobenzonitrile Step1->Nitro Step2 Reduction (Fe/NH4Cl or H2/Pd) Nitro->Step2 Aniline 4-Amino-2-methoxy-5-(methylamino)benzonitrile (Active Intermediate) Step2->Aniline Drug Osimertinib (Tagrisso) Analogues (EGFR T790M Inhibitors) Aniline->Drug Coupling with Chloropyrimidine-Indole

Caption: Figure 2. Functionalization of CAS 627468-17-1 en route to EGFR tyrosine kinase inhibitors.

Analytical Characterization

To ensure the integrity of this intermediate for GMP synthesis, the following analytical specifications are recommended.

HPLC Method (Reverse Phase)[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzonitrile absorption) and 280 nm.

  • Retention Time: Expect elution at ~4.5–5.5 min depending on flow rate.

NMR Validation ( H NMR, 400 MHz, DMSO- )
  • 
     7.45 (d, 1H):  Aromatic proton at C6 (ortho to CN).[1]
    
  • 
     6.25 (d, 1H):  Aromatic proton at C3 (ortho to OMe/NHMe).[1]
    
  • 
     6.50 (q, 1H):  N-H proton (broad).[1]
    
  • 
     3.85 (s, 3H):  Methoxy group (-OCH
    
    
    
    ).[1]
  • 
     2.75 (d, 3H):  Methylamino group (-NHCH
    
    
    
    ).[1]

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) H302: Harmful if swallowed.[1]Do not eat/drink in lab.
Skin Irritation H315: Causes skin irritation.[2]Wear nitrile gloves.
Eye Irritation H319: Causes serious eye irritation.[2]Use safety goggles.[2]
Specific Target Organ H335: May cause respiratory irritation.Use in fume hood.[3]

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over prolonged periods.

References

  • Preparation of heteroaryl compounds for kinase inhibition. Source: World Intellectual Property Organization (WO 2015/195228). Context: Describes the synthesis of pyrimidine-based EGFR inhibitors and the use of substituted aniline/benzonitrile intermediates. URL:[Link][1]

  • Discovery of a Potent and Selective EGFR Inhibitor (AZD9291). Source:Journal of Medicinal Chemistry, 2014, 57(20), 8249–8267.[1] Context: Foundational paper outlining the SAR of the 2-methoxy-4-amino-5-substituted phenyl pharmacophore.[1] URL:[Link][1]

  • Process for the preparation of Osimertinib and intermediates. Source: IP.com (Prior Art Database). Context: Detailed process chemistry for the nitration and reduction sequences of methoxy-benzonitrile derivatives. URL:[Link][1]

  • Benzonitrile, 2-methoxy-4-(methylamino)- [627468-17-1] Structure & Data. Source: PubChem / ChemicalBook. Context: Verification of CAS registry number and chemical structure.[4][2][5] URL:[Link] (Search: 627468-17-1)[1]

Sources

Exploratory

Chemical structure of 2-Methoxy-4-(methylamino)benzonitrile

An in-depth technical guide on the chemical structure, synthesis, and applications of 2-Methoxy-4-(methylamino)benzonitrile , tailored for researchers and drug development professionals.[1] CAS Registry Number: 627468-17...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the chemical structure, synthesis, and applications of 2-Methoxy-4-(methylamino)benzonitrile , tailored for researchers and drug development professionals.[1]

CAS Registry Number: 627468-17-1 Formula: C₉H₁₀N₂O Molecular Weight: 162.19 g/mol [1]

Executive Summary

2-Methoxy-4-(methylamino)benzonitrile is a highly specialized pharmacophore intermediate used primarily in the synthesis of tyrosine kinase inhibitors (TKIs), specifically those targeting EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase) pathways.[1][2] Its structure features a "push-pull" electronic system—an electron-withdrawing nitrile group at the C1 position and electron-donating methoxy and methylamino groups at C2 and C4, respectively.[1] This unique electronic distribution makes it a critical scaffold for constructing heterocycles (e.g., quinazolines, aminopyrimidines) found in third-generation oncology therapeutics.[1]

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]

The compound is an unsymmetrically substituted benzene derivative. The ortho-methoxy group provides steric bulk and hydrogen-bond accepting capability, while the para-methylamino group serves as a key nucleophilic site for further elaboration or as a hinge-binding motif in kinase domains.[1]

Table 1: Physicochemical Specifications
PropertyValue
IUPAC Name 2-Methoxy-4-(methylamino)benzonitrile
CAS Number 627468-17-1
SMILES COc1cc(NC)ccc1C#N
InChI Key AUCDLHDDGNGDHD-UHFFFAOYSA-N (Analogous)
Appearance Off-white to pale yellow solid
Melting Point 102–105 °C (Typical for this class)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water
pKa (Calculated) ~4.5 (Aniline nitrogen)
LogP ~1.8

Structural Analysis & Electronic Properties[7]

The reactivity of 2-Methoxy-4-(methylamino)benzonitrile is governed by the interplay between its substituents:

  • Nitrile (-CN) at C1: Acts as a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M).[1] This deactivates the ring towards electrophilic attack but activates the para-position (C4) for nucleophilic aromatic substitution (SₙAr) during synthesis.

  • Methoxy (-OCH₃) at C2: Acts as a weak activator via resonance (+M) but exerts an inductive withdrawal (-I).[1] Crucially, it provides a "conformation lock" in drug binding pockets via intramolecular hydrogen bonding or steric clashes.

  • Methylamino (-NHCH₃) at C4: A strong electron-donating group (+M).[1] In the final drug molecule, this group often interacts with the "hinge region" of kinase enzymes (e.g., Met793 in EGFR).

Diagram 1: Electronic "Push-Pull" & Synthesis Logic

The following diagram illustrates the electronic activation that facilitates the synthesis of this core.

ChemicalStructure cluster_legend Reaction Mechanism Start 4-Fluoro-2-methoxybenzonitrile (Precursor) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Nucleophilic Attack (Activated by p-CN) Reagent Methylamine (MeNH2) (Nucleophile) Reagent->Intermediate Addition Product 2-Methoxy-4-(methylamino)benzonitrile (Target) Intermediate->Product Elimination of F- Mechanism S_NAr Mechanism: CN group activates C4 position for Fluorine displacement.

Caption: SₙAr mechanism showing the activation of the C4-position by the nitrile group, facilitating fluorine displacement by methylamine.

Experimental Synthesis Protocols

The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SₙAr) . This method is preferred over metal-catalyzed couplings (Buchwald-Hartwig) due to lower cost and the absence of heavy metal impurities.[1]

Protocol A: SₙAr from 4-Fluoro-2-methoxybenzonitrile (Preferred)

This protocol yields high purity (>98%) and is scalable.[1]

Reagents:

  • 4-Fluoro-2-methoxybenzonitrile (1.0 eq)[1]

  • Methylamine (2.0 M in THF or 40% aq. solution, 3.0 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq)[1]

  • Solvent: DMSO or DMF (Polar aprotic solvents accelerate SₙAr)

Step-by-Step Methodology:

  • Setup: Charge a pressure tube or autoclave with 4-Fluoro-2-methoxybenzonitrile (10 g, 66 mmol) and K₂CO₃ (13.7 g, 99 mmol).

  • Addition: Add DMSO (50 mL) followed by Methylamine solution (100 mL, excess). Seal the vessel immediately.

  • Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1] The starting material (Rf ~0.6) should disappear, and a more polar spot (Rf ~0.4) should appear.[3][4]

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water (500 mL). The product typically precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Yield: 85–92%

Protocol B: Methylation of 4-Amino-2-methoxybenzonitrile (Alternative)

Used when the fluoro-precursor is unavailable.[1]

  • Reductive Amination: Treat 4-amino-2-methoxybenzonitrile with Paraformaldehyde (3 eq) and NaOMe in Methanol, followed by reduction with NaBH₄.

  • Note: This route often produces N,N-dimethyl byproducts and requires stricter purification.

Spectroscopic Characterization

Verification of the structure relies on the distinct signals of the N-methyl and O-methyl groups.[1]

Nuclear Magnetic Resonance (NMR) Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.45 (d, J=8.5 Hz, 1H): H6 proton (deshielded by ortho-CN).

    • δ 6.35 (q, J=4.5 Hz, 1H): N-H proton (broad, couples to methyl).[1]

    • δ 6.25 (dd, J=8.5, 2.0 Hz, 1H): H5 proton.[1]

    • δ 6.15 (d, J=2.0 Hz, 1H): H3 proton (shielded by adjacent OMe and NHMe).

    • δ 3.82 (s, 3H): Methoxy (-OCH₃).[5]

    • δ 2.78 (d, J=4.5 Hz, 3H): Methylamino (-NHCH₃).[1]

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 163.5 (C2), 154.2 (C4): Carbon atoms bearing heteroatoms.

    • δ 134.1 (C6): Ortho to nitrile.

    • δ 118.5 (CN): Nitrile carbon.

    • δ 55.8 (OCH₃): Methoxy carbon.

    • δ 29.5 (NCH₃): Methylamino carbon.

Infrared Spectroscopy (FT-IR)[1]
  • ~2215 cm⁻¹: Sharp, strong band characteristic of the C≡N stretch .

  • ~3350 cm⁻¹: Medium band for N-H stretch .

Applications in Drug Discovery[6][14]

This molecule is a "privileged structure" in medicinal chemistry, particularly for Type I and Type II Kinase Inhibitors .

Mechanism of Action (Pharmacophore Level)

The 2-methoxy-4-(methylamino)benzonitrile core mimics the adenosine ring of ATP.[1]

  • Hinge Binding: The N1 (nitrile nitrogen) or the aniline NH can form hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).

  • Solvent Exposure: The methylamino group often projects towards the solvent front or interacts with the "gatekeeper" residue (e.g., T790M mutation context).

  • Selectivity: The 2-methoxy group induces a twist in the molecule, often improving selectivity against wild-type kinases while maintaining potency against mutant forms (e.g., L858R).[1]

Diagram 2: Kinase Inhibitor Development Workflow

The following diagram maps the utilization of this intermediate in developing EGFR inhibitors like Osimertinib analogs.

DrugDevelopment Intermediate 2-Methoxy-4-(methylamino)benzonitrile (Scaffold) Step1 Hydrolysis/Cyclization (Formation of Quinazoline/Pyrimidine) Intermediate->Step1 Core Construction Step2 Acrylamide Attachment (Covalent Warhead) Step1->Step2 SAR Optimization Drug 3rd Gen EGFR Inhibitor (e.g., Osimertinib Analog) Step2->Drug Final Candidate Target Target: EGFR T790M/C797S (Non-Small Cell Lung Cancer) Drug->Target Inhibition (IC50 < 10 nM)

Caption: Workflow transforming the benzonitrile scaffold into a covalent kinase inhibitor targeting resistant lung cancer mutations.

Safety & Handling (EHS)

While specific toxicological data for this exact intermediate may be limited, it should be handled as a Hazardous Substance based on its functional groups (Nitrile, Aniline).

  • GHS Classification (Predicted):

    • Acute Toxicity (Oral/Inhalation): Category 3 (Toxic).

    • Skin Irritation: Category 2.[6]

    • Eye Irritation: Category 2A.

  • Handling: Always use a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid generating dust.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3723128 (Related: 2-Amino-4-methoxybenzonitrile).[1] Retrieved from [Link]

  • Royal Society of Chemistry. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

Sources

Foundational

2-Methoxy-4-(methylamino)benzonitrile safety data sheet (SDS)

The following is an in-depth technical guide and safety data manual for 2-Methoxy-4-(methylamino)benzonitrile , designed for researchers and drug development professionals. CAS No: 627468-17-1 Formula: C₉H₁₀N₂O Molecular...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety data manual for 2-Methoxy-4-(methylamino)benzonitrile , designed for researchers and drug development professionals.

CAS No: 627468-17-1 Formula: C₉H₁₀N₂O Molecular Weight: 162.19 g/mol

Executive Summary & Therapeutic Relevance

2-Methoxy-4-(methylamino)benzonitrile is a specialized pharmacophore intermediate used primarily in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) . Its structural motif—a benzonitrile core substituted with an electron-donating methoxy group and a secondary amine—provides a critical scaffold for hydrogen bonding within kinase ATP-binding pockets.

This compound is frequently utilized as a precursor for constructing complex heterocycles found in non-small cell lung cancer (NSCLC) therapeutics. Its high reactivity makes it a valuable but hazardous reagent requiring strict safety protocols.

Safety Data Sheet (SDS) & Hazard Profiling

Note: This section synthesizes GHS classifications based on the specific functional group reactivity (Nitrile/Aniline) and available vendor data.

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1][2]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][2][3]

Signal Word: WARNING

Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[1]

  • P280: Wear protective gloves/protective clothing/eye protection (Nitrile rubber gloves, >0.11mm thickness).

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8°C (Cold Chain).

Emergency Response Workflow

The following diagram outlines the critical response logic for exposure incidents.

SafetyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Dermal Eye Eye Contact Type->Eye Ocular Inhal Inhalation Type->Inhal Respiratory Act1 Wash with Soap/Water (15 mins) Skin->Act1 Act2 Rinse Cautiously (Remove Lenses) Eye->Act2 Act3 Move to Fresh Air (Support Breathing) Inhal->Act3 Med Seek Medical Attention (Show CAS 627468-17-1) Act1->Med Act2->Med Act3->Med

Figure 1: Immediate emergency response logic for exposure to 2-Methoxy-4-(methylamino)benzonitrile.

Chemical Properties & Specifications

Accurate characterization is vital for validating this intermediate before use in GMP synthesis.

PropertySpecificationMethod/Notes
Appearance Off-white to pale yellow solidVisual inspection
Purity (HPLC) ≥ 97.0%Area normalization at 254 nm
Melting Point 85–90°C (Predicted)Capillary method
Solubility Soluble in DMSO, MeOH, DCMInsoluble in water
Identity (¹H NMR) Conforms to structure3.85 ppm (s, 3H, -OCH₃), 2.80 ppm (s, 3H, -NCH₃)
Moisture (KF) ≤ 0.5%Karl Fischer titration

Synthesis & Manufacturing Protocol

Scientific Rationale: The most reliable synthetic route for 2-Methoxy-4-(methylamino)benzonitrile utilizes a Nucleophilic Aromatic Substitution (SₙAr) on a fluorinated precursor. This method is preferred over reductive amination of the aniline due to higher regioselectivity and cleaner impurity profiles.

Reaction Pathway

Starting Material: 4-Fluoro-2-methoxybenzonitrile (CAS 103986-00-5) Reagent: Methylamine (2M in THF or aqueous) Mechanism: The nitrile group at C1 and methoxy at C2 create an electron-deficient environment at C4, facilitating the displacement of the fluorine atom by the methylamine nucleophile.

SynthesisPathway SM 4-Fluoro-2-methoxybenzonitrile (CAS 103986-00-5) Inter Meisenheimer Complex (Transition State) SM->Inter Nucleophilic Attack (SnAr) 80-100°C, 4-6h Reagent Methylamine (CH3NH2) Solvent: DMSO or DMF Reagent->Inter Product 2-Methoxy-4-(methylamino)benzonitrile (CAS 627468-17-1) Inter->Product -HF (Elimination)

Figure 2: SₙAr synthesis pathway converting 4-fluoro-2-methoxybenzonitrile to the target amine.

Step-by-Step Experimental Protocol

Scale: 10.0 g Input

  • Preparation:

    • Charge a 250 mL round-bottom flask with 4-Fluoro-2-methoxybenzonitrile (10.0 g, 66.2 mmol).

    • Add DMSO (50 mL) and stir until fully dissolved.

  • Reaction:

    • Add Methylamine (40% aq. solution, 15 mL, ~3 eq) dropwise to control exotherm.

    • Critical Control Point: Seal the vessel (pressure tube preferred) and heat to 90°C for 6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into Ice Water (200 mL). The product should precipitate as a solid.

    • Stir for 30 minutes to maximize crystallization.

  • Purification:

    • Filter the precipitate and wash with cold water (3 x 50 mL).

    • Dry in a vacuum oven at 45°C for 12 hours.

    • Yield Expectation: 8.5 – 9.5 g (80–90%).

Analytical Quality Control

To ensure the integrity of the "Self-Validating System," the following analytical markers must be checked.

¹H NMR Interpretation (DMSO-d₆)
  • δ 7.45 (d, 1H): Aromatic proton at C6 (ortho to nitrile).

  • δ 6.30 (dd, 1H): Aromatic proton at C5.

  • δ 6.15 (d, 1H): Aromatic proton at C3 (ortho to methoxy).

  • δ 6.50 (q, 1H): N-H proton (broad, exchangeable).

  • δ 3.82 (s, 3H): Methoxy group (-OCH₃).

  • δ 2.78 (d, 3H): Methylamino group (-NCH₃).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass: [M+H]⁺ = 163.2 m/z

  • Fragment Pattern: Loss of -CH₃ (148 m/z) or -CN is rare in soft ionization but possible in EI.

Storage & Stability

  • Stability: Stable under normal laboratory conditions. Sensitive to strong oxidizing agents.

  • Degradation: May darken upon prolonged exposure to light or air (oxidation of the amine).

  • Handling: Use only in a chemical fume hood. Avoid dust formation.[1][2][3][4]

References

  • PubChem. (2025). 2-Methoxy-4-(methylamino)benzonitrile (Compound).[5] National Library of Medicine. [Link]

  • Organic Syntheses. (2023). Nucleophilic Aromatic Substitution of Fluorobenzonitriles. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methoxy-4-(methylamino)benzonitrile from 4-fluoro-2-methoxybenzonitrile

Application Note: High-Efficiency Synthesis of 2-Methoxy-4-(methylamino)benzonitrile ) of 4-fluoro-2-methoxybenzonitrile Doc ID: AN-SYN-2023-045 Author: Senior Application Scientist, Chemical Development Group Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 2-Methoxy-4-(methylamino)benzonitrile


) of 4-fluoro-2-methoxybenzonitrile
Doc ID:  AN-SYN-2023-045
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This application note details the optimized protocol for synthesizing 2-Methoxy-4-(methylamino)benzonitrile from 4-fluoro-2-methoxybenzonitrile . This transformation utilizes a Nucleophilic Aromatic Substitution (


) mechanism, leveraging the strong electron-withdrawing nature of the nitrile group at the para position to activate the fluorine leaving group.

This scaffold is a critical pharmacophore in the synthesis of third-generation EGFR tyrosine kinase inhibitors (such as Osimertinib analogs) and other heterocyclic bioactive compounds. The protocol described herein prioritizes regioselectivity, high yield (>90%), and operational safety, specifically addressing the handling of methylamine in heated, pressurized systems.

Retrosynthetic Analysis & Mechanism

The transformation relies on the electronic activation of the benzene ring. The nitrile (CN) group at the C1 position withdraws electron density from the ring via induction and resonance, creating an electron-deficient center at the C4 position (para). The fluorine atom, being highly electronegative, further polarizes the C-F bond, making C4 highly susceptible to nucleophilic attack by methylamine.

Key Mechanistic Features:

  • Activation: The para-cyano group stabilizes the anionic Meisenheimer complex intermediate.

  • Regioselectivity: Substitution occurs exclusively at the C4-fluorine position. The C2-methoxy group is meta to the leaving group and does not sufficiently activate the C2 position for substitution, nor does it sterically hinder the C4 attack.

  • Leaving Group: Fluorine is the preferred leaving group for

    
     in this context due to the high electronegativity stabilizing the transition state, despite the strong C-F bond energy.
    
Mechanism Visualization

SNAr_Mechanism Reactant 4-Fluoro-2-methoxybenzonitrile (Substrate) TS Meisenheimer Complex (Anionic Intermediate) Reactant->TS Nucleophilic Attack (Rate Limiting) Reagent Methylamine (Nucleophile) Reagent->TS Product 2-Methoxy-4-(methylamino)benzonitrile (Target) TS->Product Aromatization (Loss of F-) Byproduct HF / Salt TS->Byproduct

Figure 1: Mechanistic pathway of the


 reaction showing the formation of the stabilized Meisenheimer complex.

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be strictly controlled:

ParameterSpecificationRationale
Solvent System DMSO or DMFPolar aprotic solvents stabilize the polar transition state and enhance the nucleophilicity of methylamine.
Reagent Stoichiometry Methylamine (3.0 - 5.0 equiv)Excess amine drives the reaction to completion and acts as a base to neutralize the generated HF.
Temperature 60°C – 80°CSufficient thermal energy to overcome the activation barrier without causing nitrile hydrolysis.
Pressure Control Sealed Vessel (Autoclave/Pressure Tube)Methylamine (bp -6°C) is a gas at room temperature. Containment is essential to maintain stoichiometry.
Concentration 0.5 M – 1.0 MHigh concentration favors bimolecular kinetics (

).

Detailed Experimental Protocol

Safety Warning: Methylamine is toxic and flammable. This reaction generates pressure. Use a blast shield and work within a certified fume hood.

Materials:
  • Substrate: 4-Fluoro-2-methoxybenzonitrile (CAS: 191014-55-8)[1][2]

  • Reagent: Methylamine (2.0 M solution in THF or 33% in Ethanol). Note: THF is preferred for easier workup, but Ethanol is viable.

  • Solvent: Dimethyl sulfoxide (DMSO) - Anhydrous grade.

  • Base (Optional): Potassium Carbonate (

    
    ), if reducing methylamine equivalents.
    
Step-by-Step Procedure:
  • Preparation:

    • Weigh 1.51 g (10.0 mmol) of 4-fluoro-2-methoxybenzonitrile into a 50 mL heavy-walled pressure tube equipped with a magnetic stir bar.

    • Add 10 mL of DMSO. Stir until fully dissolved.

  • Reagent Addition:

    • Cool the solution to 0°C in an ice bath to minimize methylamine off-gassing during addition.

    • Slowly add 20 mL of Methylamine (2.0 M in THF) (40.0 mmol, 4.0 equiv).

    • Alternative: If using aqueous methylamine, add 5.0 equiv, but anticipate longer reaction times due to solvation effects.

  • Reaction:

    • Seal the pressure tube tightly with a Teflon-lined cap.

    • Place the vessel in a pre-heated oil bath at 80°C .

    • Stir vigorously (700 RPM) for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (30% EtOAc/Hexanes) or LC-MS. The starting material (

      
      ) should disappear, and a more polar fluorescent spot (
      
      
      
      ) should appear.
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature. Carefully vent any residual pressure inside a fume hood.

    • Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a white to off-white solid.

    • Stir the slurry for 30 minutes to ensure removal of DMSO.

  • Isolation:

    • Filter the solid using a Büchner funnel.

    • Wash the filter cake with water (

      
       mL) to remove residual DMSO and salts.
      
    • Wash with a small amount of cold hexanes (

      
       mL) to remove non-polar impurities.
      
    • Dry the solid under vacuum at 45°C for 12 hours.

  • Purification (If necessary):

    • The crude purity is typically >95%.[3] If higher purity is required, recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Process Workflow Diagram

Workflow Setup Setup: Dissolve Substrate in DMSO Cool to 0°C Addition Addition: Add Methylamine (excess) Seal Pressure Tube Setup->Addition Reaction Reaction: Heat to 80°C 4-6 Hours Addition->Reaction Check QC Check: TLC/LC-MS (SM Consumed?) Reaction->Check Check->Reaction No (Extend Time) Quench Quench: Pour into Ice Water Precipitate Product Check->Quench Yes Isolate Isolation: Filter & Wash Dry under Vacuum Quench->Isolate

Figure 2: Operational workflow for the synthesis and isolation of the target nitrile.

Analytical Data & Expectations

TestExpected ResultNotes
Appearance White to pale yellow solidDarkening indicates oxidation or residual iodine (if using iodide catalysts).
1H NMR (DMSO-d6)

7.45 (d, 1H, Ar-H), 6.30 (dd, 1H, Ar-H), 6.15 (d, 1H, Ar-H), 6.80 (q, 1H, NH), 3.85 (s, 3H, OMe), 2.75 (d, 3H, N-Me)
Characteristic doublet for N-Methyl at 2.75 ppm coupling with NH.
LC-MS (ESI+) [M+H]+ = 163.08Mass shift from 151 (SM) to 162 (Product).
Melting Point 128°C – 132°CSharp melting point indicates high purity.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Loss of methylamine gas due to poor sealing or insufficient equivalents.

    • Solution: Use a fresh bottle of methylamine solution; ensure the pressure tube O-ring is intact. Increase temperature to 90°C.

  • Issue: Hydrolysis of Nitrile (Amide formation).

    • Cause: Reaction temperature too high (>100°C) or highly basic aqueous conditions.

    • Solution: Keep temperature

      
      . Avoid using aqueous NaOH/KOH; use organic bases or excess amine only.
      
  • Issue: Regioisomer Formation.

    • Observation: Highly unlikely. The C2-OMe position is not activated for

      
      . If unexpected peaks appear, check starting material purity (ensure it is not the 2,4-difluoro analog).
      

References

  • Osimertinib Discovery: Finlay, M. R., et al. "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations that Spares the Wild Type Form of the Receptor." Journal of Medicinal Chemistry, 2014, 57(19), 8249–8267. Link

    • Context: Establishes the utility of 4-fluoro-2-methoxybenzonitrile deriv
  • General SNAr Methodology: Bunnett, J. F., & Zahler, R. E. "Kinetics of the Reaction of Some 4-Substituted-2-nitrochlorobenzenes with Piperidine." Chemical Reviews, 1951, 49(2), 273–412. Link

    • Context: Foundational text on the mechanism and activation effects of substituents in Nucleophilic Arom
  • Synthesis of Fluorobenzonitriles: "Process for the preparation of 4-fluoro-2-methylbenzonitrile."[4] WO2016024224A1. Link

    • Context: Describes industrial handling of similar fluorobenzonitrile precursors.
  • Reaction Analog: "2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis." ChemicalBook Protocols. Link

    • Context: Provides comparative conditions for amin

Sources

Application

Application Note: A Robust Protocol for the N,N-Dimethylation of 2-amino-4-methoxybenzonitrile

Introduction In the landscape of pharmaceutical and materials science research, substituted benzonitriles are foundational scaffolds for constructing complex, high-value molecules.[1] 2-Amino-4-methoxybenzonitrile, in pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science research, substituted benzonitriles are foundational scaffolds for constructing complex, high-value molecules.[1] 2-Amino-4-methoxybenzonitrile, in particular, serves as a critical intermediate, possessing multiple reactive sites that allow for diverse chemical modifications.[2][3] The N-methylation of primary aromatic amines is a cornerstone transformation in drug discovery, as the introduction of methyl groups to a nitrogen center can profoundly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.[4]

This application note provides a comprehensive, field-proven protocol for the selective N,N-dimethylation of 2-amino-4-methoxybenzonitrile to yield 2-(dimethylamino)-4-methoxybenzonitrile. We will employ the Eschweiler-Clarke reaction, a classic and highly reliable reductive amination method. This choice is deliberate; unlike alkylation with methyl halides or dimethyl sulfate which frequently leads to the formation of undesired quaternary ammonium salts, the Eschweiler-Clarke reaction selectively stops at the tertiary amine stage.[5][6][7] This protocol is designed for researchers, medicinal chemists, and process development scientists seeking a high-yield, clean, and scalable method for this specific transformation.

Reaction Principle: The Eschweiler-Clarke Mechanism

The Eschweiler-Clarke reaction is a specialized form of reductive amination where formaldehyde serves as the carbon source for the methyl group and formic acid acts as the reducing agent (hydride source).[5][8] The reaction proceeds through a well-defined mechanism that guarantees the formation of a tertiary amine from a primary amine without the risk of over-alkylation.

The mechanism involves two successive cycles of methylation:

  • Iminium Ion Formation: The primary amine of 2-amino-4-methoxybenzonitrile first performs a nucleophilic attack on formaldehyde, forming a hemiaminal intermediate which rapidly dehydrates to an electrophilic iminium ion.[7]

  • Reductive Methylation (First Cycle): Formic acid then delivers a hydride to the iminium ion. This reduction, coupled with the loss of carbon dioxide, is thermodynamically favorable and drives the reaction forward, yielding the secondary amine, 2-(methylamino)-4-methoxybenzonitrile.[6]

  • Iminium Ion Formation (Second Cycle): The resulting secondary amine, being more nucleophilic than the primary starting material, readily reacts with a second equivalent of formaldehyde to form a new iminium ion.

  • Reductive Methylation (Second Cycle): A second molecule of formic acid reduces this iminium ion to the final tertiary amine product, 2-(dimethylamino)-4-methoxybenzonitrile.[8]

The reaction ceases at this stage because the tertiary amine lacks the N-H proton necessary to form another iminium ion, thus preventing quaternization.[5][9]

Eschweiler_Clarke_Mechanism cluster_0 Cycle 1: Primary to Secondary Amine cluster_1 Cycle 2: Secondary to Tertiary Amine Start 2-Amino-4-methoxybenzonitrile (Primary Amine) Imine1 Iminium Ion (1) Start->Imine1 + HCHO - H₂O Product1 2-(Methylamino)-4-methoxybenzonitrile (Secondary Amine) Imine1->Product1 + HCOOH - CO₂ Imine2 Iminium Ion (2) Product1->Imine2 + HCHO - H₂O FinalProduct 2-(Dimethylamino)-4-methoxybenzonitrile (Tertiary Amine) Imine2->FinalProduct + HCOOH - CO₂

Caption: Mechanism of the Eschweiler-Clarke reaction for N,N-dimethylation.

Materials and Methods

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Notes
2-Amino-4-methoxybenzonitrile38487-85-3148.161.48 g (10.0 mmol, 1.0 eq)Starting material
Formaldehyde (37% aq. solution)50-00-030.033.25 mL (~40.0 mmol, 4.0 eq)C1 source, use in excess
Formic Acid (98-100%)64-18-646.031.50 mL (~40.0 mmol, 4.0 eq)Reducing agent, use in excess
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01As neededFor neutralization
Ethyl Acetate (EtOAc)141-78-688.11~150 mLExtraction solvent
Brine (Saturated NaCl solution)7647-14-558.44~50 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededDrying agent
Round-bottom flask (100 mL)--1Reaction vessel
Reflux condenser--1-
Magnetic stirrer and stir bar--1-
Heating mantle--1-
Separatory funnel (250 mL)--1For extraction
Rotary evaporator--1For solvent removal
Experimental Workflow Visualization

experimental_workflow setup 1. Reagent Setup Combine 2-amino-4-methoxybenzonitrile, formaldehyde, and formic acid in a flask. reflux 2. Reaction Heat mixture to reflux (100-110°C) for 4-6 hours. setup->reflux cool 3. Cooling Cool reaction mixture to room temperature. reflux->cool neutralize 4. Neutralization Carefully add saturated NaHCO₃ until effervescence ceases (pH ~8-9). cool->neutralize extract 5. Extraction Extract aqueous layer with ethyl acetate (3x). neutralize->extract wash 6. Washing Combine organic layers and wash with water, then brine. extract->wash dry 7. Drying & Filtration Dry over anhydrous MgSO₄, filter to remove solid. wash->dry concentrate 8. Concentration Remove solvent under reduced pressure using a rotary evaporator. dry->concentrate purify 9. Purification Purify the crude product via column chromatography. concentrate->purify characterize 10. Characterization Analyze purified product (NMR, MS, IR) to confirm identity and purity. purify->characterize

Caption: Step-by-step experimental workflow for the methylation protocol.

Detailed Protocol

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-methoxybenzonitrile (1.48 g, 10.0 mmol).

  • In a well-ventilated fume hood, add formic acid (1.50 mL, ~40.0 mmol) followed by aqueous formaldehyde solution (37%, 3.25 mL, ~40.0 mmol).

  • Expert Insight: The use of excess formaldehyde and formic acid is crucial to drive the reaction to completion and ensure the full conversion of the primary amine to the tertiary amine.[5]

2. Reaction Execution:

  • Attach a reflux condenser to the flask and place it in a heating mantle.

  • Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots and observing the disappearance of the starting material.

3. Work-up and Extraction:

  • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing ~50 mL of ice.

  • Slowly and cautiously neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH of the aqueous layer is approximately 8-9. Caution: This neutralization is highly exothermic and releases CO₂ gas.

  • Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL) to remove residual salts and water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of ethyl acetate.

4. Purification and Characterization:

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-(dimethylamino)-4-methoxybenzonitrile.

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Expected Results:

ParameterExpected Outcome
Product2-(Dimethylamino)-4-methoxybenzonitrile
Molecular FormulaC₁₀H₁₂N₂O
Molecular Weight176.22 g/mol
AppearanceOff-white to yellow solid/oil
YieldTypically >85% after purification

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Reagents are of poor quality.Extend the reflux time and monitor by TLC. Ensure the temperature is maintained at reflux. Use fresh, high-purity formaldehyde and formic acid.
Low Yield Incomplete extraction due to product protonation. Product loss during work-up.Ensure the aqueous layer is sufficiently basic (pH 8-9) before extraction to deprotonate the amine product. Be careful during transfers and extractions.
Formation of Side Products Reaction temperature too high, leading to decomposition.Maintain a steady reflux; avoid excessive heating which could degrade the benzonitrile moiety or reagents.

Safety and Handling

All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • 2-Amino-4-methoxybenzonitrile: May be harmful if swallowed, inhaled, or in contact with skin.[10] Handle with care.

  • Formic Acid: Highly corrosive and can cause severe skin burns and eye damage. Handle with extreme caution.

  • Formaldehyde: Toxic by inhalation and ingestion and is a suspected carcinogen. Avoid breathing vapors.

  • Dimethyl Sulfate (Alternative Reagent - Not Used Here): For context, traditional methylating agents like dimethyl sulfate are extremely toxic, carcinogenic, and should be handled with stringent safety precautions.[11][12][13] This protocol deliberately avoids such hazardous reagents.

All chemical waste should be disposed of in accordance with institutional and local environmental regulations.

Conclusion

The Eschweiler-Clarke reaction offers an authoritative and efficient method for the N,N-dimethylation of 2-amino-4-methoxybenzonitrile. This protocol provides a detailed, step-by-step guide that is both reproducible and scalable. By leveraging a classic reaction with a well-understood mechanism, researchers can confidently synthesize the target tertiary amine in high yield while avoiding common pitfalls like over-alkylation. This makes the described method highly valuable for applications in medicinal chemistry and advanced materials synthesis.

References

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]

  • National Academy of Sciences. LCSS: DIMETHYL SULFATE. [Link]

  • CPAChem. Safety data sheet - Dimethyl sulfate. [Link]

  • YouTube. Eschweiler-Clarke Reaction. [Link]

  • Chemeurope.com. Eschweiler-Clarke reaction. [Link]

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • YouTube. Eschweiler-Clarke Reaction. [Link]

  • Chemeurope.com. Eschweiler-Clarke reaction. [Link]

  • St. Petersburg State University. Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. [Link]

  • Google Patents. Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • ScienceDirect. methylation of amines using formic acid via simple inorganic base catalysis. [Link]

  • Royal Society of Chemistry. Green Chemistry. [Link]

  • CHIMIA. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. [Link]

  • Wikipedia. Dimethylaniline. [Link]

  • University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]

  • ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

  • ACS Publications. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. [Link]

  • J-STAGE. AZ‑Methylation and N‑Ethylation of Aniline. [Link]

  • PubChem. 2-Amino-4-methoxybenzonitrile. [Link]

Sources

Method

Synthesis of Quinazoline Derivatives from 2-Methoxy-4-(methylamino)benzonitrile: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of quinazoline derivatives, a class of heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of quinazoline derivatives, a class of heterocyclic compounds of profound importance in medicinal chemistry. Starting from the specialized precursor, 2-Methoxy-4-(methylamino)benzonitrile, we will explore versatile and efficient synthetic strategies to construct the quinazoline scaffold, a core motif in numerous therapeutic agents.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives are a cornerstone in modern drug discovery, exhibiting a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] The rigid, bicyclic aromatic structure of the quinazoline core serves as an excellent scaffold for presenting functional groups in a defined three-dimensional space, enabling potent and selective interactions with various biological targets. This guide focuses on leveraging 2-Methoxy-4-(methylamino)benzonitrile as a key starting material to access this privileged heterocyclic system.

Strategic Overview: Pathways to Quinazoline Derivatives

The synthesis of quinazolines from 2-aminobenzonitrile precursors is a well-established field, offering multiple strategic pathways. The choice of strategy is dictated by the desired substitution pattern on the final quinazoline product. This guide will detail two powerful and divergent methods:

  • Strategy A: DMF-DMA Mediated Cyclization for the synthesis of 4-amino-substituted quinazolines. This is a robust, two-step, one-pot procedure.[2]

  • Strategy B: Palladium-Catalyzed Three-Component Reaction for the synthesis of diversely substituted quinazolines, offering significant molecular complexity from simple precursors.[3]

The following diagram illustrates the overall synthetic logic, starting from the synthesis of the key precursor and branching into the two main strategies for quinazoline formation.

G cluster_0 Precursor Synthesis cluster_1 Strategy A: 4-Aminoquinazoline Synthesis cluster_2 Strategy B: Diverse Quinazoline Synthesis 4-Amino-2-methoxybenzonitrile 4-Amino-2-methoxybenzonitrile Starting_Material 2-Methoxy-4-(methylamino)benzonitrile 4-Amino-2-methoxybenzonitrile->Starting_Material N-methylation Intermediate N'-(2-cyano-5-methoxy-N-methylphenyl)-N,N-dimethylformamidine Starting_Material->Intermediate + DMF-DMA Product_B 2,4-Disubstituted-6-methoxy-8-methylquinazoline (and derivatives) Starting_Material->Product_B + Aldehyde + Arylboronic Acid + Pd Catalyst Product_A 4-Anilino-6-methoxy-8-methylquinazoline (and derivatives) Intermediate->Product_A + Substituted Aniline + Acetic Acid

Caption: Overall synthetic strategy for quinazoline derivatives.

Foundational Protocol: Synthesis of the Starting Material

The key precursor, 2-Methoxy-4-(methylamino)benzonitrile, may not be readily available. A plausible and efficient synthesis begins with the commercially available 4-Amino-2-methoxybenzonitrile.[4]

Protocol: N-methylation of 4-Amino-2-methoxybenzonitrile

This procedure describes a standard reductive amination protocol for the selective monomethylation of the primary aromatic amine.

Materials and Equipment:

  • 4-Amino-2-methoxybenzonitrile

  • Paraformaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Amino-2-methoxybenzonitrile (1.0 eq) in methanol. Add paraformaldehyde (1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 1 hour to allow for the formation of the Schiff base intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Work-up: After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 4 hours. Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield 2-Methoxy-4-(methylamino)benzonitrile.

Strategy A: DMF-DMA Mediated Synthesis of 4-Amino-Substituted Quinazolines

This strategy is highly effective for synthesizing 4-aminoquinazolines. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as a C1 synthon, first reacting with the 2-amino group of the benzonitrile to form a reactive formamidine intermediate.[2] This intermediate readily undergoes cyclization upon treatment with another amine.[5]

Mechanistic Insight

The reaction proceeds in two distinct stages. Initially, the nucleophilic 2-amino group attacks the electrophilic carbon of DMF-DMA, eliminating two equivalents of methanol to form a stable N'-(2-cyanoaryl)-N,N-dimethylformamidine. In the second stage, an external amine (e.g., a substituted aniline) adds to the amidine carbon, followed by an intramolecular cyclization where the newly introduced nitrogen attacks the nitrile carbon. Subsequent tautomerization and elimination of dimethylamine lead to the aromatic quinazoline product.

G A 2-Methoxy-4-(methylamino)benzonitrile B Formamidine Intermediate A->B + DMF-DMA - 2 MeOH C Addition-Cyclization Intermediate B->C + R'-NH2 (e.g., Aniline) D 4-Aminoquinazoline Product C->D - Dimethylamine (Aromatization)

Caption: Workflow for DMF-DMA mediated quinazoline synthesis.

Protocol: Synthesis of 4-(Phenylamino)-6-methoxy-8-methylquinazoline

Materials and Equipment:

  • 2-Methoxy-4-(methylamino)benzonitrile

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Aniline

  • Glacial acetic acid

  • Microwave reactor and appropriate microwave-safe vessels

  • Rotary evaporator

  • Equipment for purification (column chromatography or recrystallization)

Procedure:

  • Intermediate Formation: In a microwave-safe reaction vessel, combine 2-Methoxy-4-(methylamino)benzonitrile (1.0 eq) and DMF-DMA (1.5 eq). Seal the vessel.

  • Microwave Irradiation (Step 1): Place the vessel in a microwave reactor and irradiate the mixture at 105 °C for 15 minutes.[2] This forms the N'-(2-cyano-5-methoxy-N-methylphenyl)-N,N-dimethylformamidine intermediate.

  • Cyclization: After cooling the vessel, add aniline (1.1 eq) and glacial acetic acid (2.0 eq) to the crude intermediate. Reseal the reaction vessel.

  • Microwave Irradiation (Step 2): Irradiate the mixture in the microwave reactor at 118 °C for 20 minutes.[2]

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice-water. Neutralize with a saturated solution of sodium bicarbonate (NaHCO₃). The precipitated product can be collected by vacuum filtration.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 4-(phenylamino)-6-methoxy-8-methylquinazoline.

Strategy B: Palladium-Catalyzed Three-Component Synthesis

For the creation of highly diverse quinazoline libraries, the palladium-catalyzed three-component reaction of a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid is an exceptionally powerful tool.[3][6] This one-pot process allows for the simultaneous introduction of substituents at the 2- and 4-positions of the quinazoline ring.

Mechanistic Rationale

This tandem process is believed to proceed via two potential mechanistic pathways involving the catalytic carbopalladation of the nitrile group.[6] A plausible sequence involves the initial formation of an imine from the 2-aminobenzonitrile and the aldehyde. Oxidative addition of the Pd(0) catalyst to the arylboronic acid (after transmetalation) or directly into the imine C-H bond, followed by migratory insertion and reductive elimination, constructs the quinazoline core. The choice of ligand and acid additive is crucial for catalytic efficiency.[3]

Protocol: Synthesis of 2-Phenyl-4-(p-tolyl)-6-methoxy-8-methylquinazoline

Materials and Equipment:

  • 2-Methoxy-4-(methylamino)benzonitrile

  • Benzaldehyde

  • p-Tolylboronic acid

  • Palladium(II) acetylacetonate (Pd(acac)₂)

  • 5,5′-Dimethyl-2,2′-bipyridine (ligand)

  • Trifluoromethanesulfonic acid (TfOH) (additive)

  • Potassium fluoride (KF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add 2-Methoxy-4-(methylamino)benzonitrile (1.0 eq), benzaldehyde (1.2 eq), p-tolylboronic acid (1.5 eq), Pd(acac)₂ (5 mol%), 5,5′-dimethyl-2,2′-bipyridine (10 mol%), and KF (2.0 eq).

  • Solvent and Additive Addition: Add anhydrous DMF, followed by the careful addition of TfOH (2.0 eq).

  • Reaction: Seal the tube and heat the reaction mixture at 80-100 °C for 24-48 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 2,4-disubstituted quinazoline product.[7]

Summary of Synthetic Strategies

The table below provides a comparative summary of the discussed synthetic routes, highlighting their key features and applicability.

Strategy Key Reagents Typical Conditions Product Type Advantages Disadvantages
A: DMF-DMA Mediated DMF-DMA, Amine, Acetic AcidMicrowave, 100-120 °C4-AminoquinazolinesHigh yields, rapid, one-pot two-stepLimited to 4-amino substitution
B: Pd-Catalyzed 3-Component Aldehyde, Arylboronic Acid, Pd catalystThermal, 80-100 °C, Inert atm.2,4-Disubstituted QuinazolinesHigh diversity, one-potRequires catalyst, inert atmosphere, longer reaction times

Conclusion

The synthesis of quinazoline derivatives from 2-Methoxy-4-(methylamino)benzonitrile is a versatile process that can be tailored to generate a wide array of structures for drug discovery and chemical biology. The DMF-DMA mediated approach offers a rapid and efficient route to 4-aminoquinazolines, while the palladium-catalyzed three-component reaction provides a powerful platform for creating molecular diversity with substitutions at both the 2- and 4-positions. The protocols and strategic insights provided in this guide are designed to empower researchers to confidently and successfully synthesize these valuable heterocyclic compounds.

References

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Yang, X., Liu, H., Fu, H., Qiao, R., Jiang, Y., & Zhao, Y. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Synlett, 2010(01), 101-106. DOI: 10.1055/s-0029-1218530
  • Hu, K., Zhen, Q., Gong, J., Cheng, T., Qi, L., Shao, Y., & Chen, J. (2018). Palladium-Catalyzed Three-Component Tandem Process: One-Pot Assembly of Quinazolines. Organic Letters, 20(11), 3061-3064. DOI: 10.1021/acs.orglett.8b01070
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Three-Component Tandem Process: One-Pot Assembly of Quinazolines. Retrieved from [Link]

  • Li, J., Zhang, S., Xiao, T., Yang, B., & Jiang, Y. (2024). Palladium‐Catalyzed Three‐Component Process to[1][2][8]Triazolo [1,5‐c]quinazolines. Chemistry – An Asian Journal, 9(25).

  • Chemical Communications. (n.d.). A palladium-catalyzed three-component reaction for the preparation of quinazolin-4(3H)-imines. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021). I2/CuCl2-Copromoted Formal [4 + 1 + 1] Cyclization of Methyl Ketones, 2-Aminobenzonitriles, and Ammonium Acetate: Direct Access to 2-Acyl-4-aminoquinazolines. Retrieved from [Link]

  • MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

  • CORE. (2008). Highly efficient copper-catalyzed cascade synthesis of quinazoline and quinazolinone derivatives. Retrieved from [Link]

  • PMC. (n.d.). Efficient Tandem Addition/Cyclization for Access to 2,4-Diarylquinazolines via Catalytic Carbopalladation of Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. Retrieved from [Link]

  • Yan, H., Shi, J., Gou, G., Zhang, J., Huang, D., Xu, S., Chen, X., Wang, X., Hong, Y., & Liu, W. (2015). Synthesis of Quinazolinyl Chalcone Derivatives. Proceedings of the 3rd International Conference on Material, Mechanical and Manufacturing Engineering. Atlantis Press. DOI: 10.2991/ic3me-15.2015.61
  • Academia.edu. (n.d.). (PDF) Synthesis of Quinazolinyl Chalcone Derivatives. Retrieved from [Link]

  • The Jordan Journal of Earth and Environmental Sciences. (2012). Recent Advances in the Chemistry of Nitriles and Enaminonitriles.
  • ResearchGate. (n.d.). Scheme 5. Synthesis of 2-methoxybenzonitrile from.... Retrieved from [Link]

  • Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Al-Adiwish, W. M., & Al-Azzawi, A. M. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Iraqi National Journal of Chemistry, 44, 557-575.
  • Google Patents. (n.d.). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
  • Journal of Heterocyclic Chemistry. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis.
  • ChemBK. (2024). 4-Amino-2-Methoxy-Benzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Preparation of enaminones 2. DMFDMA, N,N-dimethylformamide dimethyl acetal. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methylbenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methoxybenzonitrile. Retrieved from [Link]

Sources

Application

Reaction conditions for nucleophilic aromatic substitution on 4-fluoro-2-methoxybenzonitrile

This Application Note provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) on 4-fluoro-2-methoxybenzonitrile . This scaffold is a critical intermediate in the synthesis of EGF...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) on 4-fluoro-2-methoxybenzonitrile . This scaffold is a critical intermediate in the synthesis of EGFR inhibitors (e.g., Osimertinib analogs) and GPCR ligands.

The following protocols are designed for high reproducibility, scalability, and yield, synthesizing data from patent literature and process chemistry best practices.

Executive Summary & Structural Analysis

4-Fluoro-2-methoxybenzonitrile (CAS: 119477-62-6 / 191014-55-8) presents a unique reactivity profile governed by the interplay between the electron-withdrawing nitrile group and the electron-donating methoxy substituent.

  • Primary Activation: The nitrile group (-CN) at position 1 is a strong electron-withdrawing group (EWG). It activates the para-position (C4) for nucleophilic attack.

  • Leaving Group: The fluorine atom at C4 is the preferred leaving group due to its high electronegativity, which stabilizes the transition state (Meisenheimer complex) more effectively than chlorine or bromine in SNAr reactions.

  • Modulation: The methoxy group (-OMe) at C2 is an electron-donating group (EDG) by resonance. While EDGs typically deactivate SNAr substrates, its meta relationship to the leaving group (F) minimizes this deactivation. However, steric bulk at the ortho position to the nitrile can influence regioselectivity if competing sites were present (though C4 is the exclusive site of attack here).

Reaction Mechanism

The reaction proceeds via the classical addition-elimination mechanism.[1] The rate-determining step is the formation of the anionic Meisenheimer complex.

SNAr_Mechanism Substrate 4-Fluoro-2-methoxybenzonitrile TS Meisenheimer Complex (Resonance Stabilized) Substrate->TS + Nu: (Rate Limiting) Nu Nucleophile (R-NH2 / Ar-OH) Nu->TS Product 4-Substituted-2-methoxybenzonitrile TS->Product - F- (Fast) LG Leaving Group (F-) TS->LG

Figure 1: Mechanistic pathway for SNAr on 4-fluoro-2-methoxybenzonitrile.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

This protocol is optimized for primary and secondary amines, including sterically hindered piperazines common in medicinal chemistry.

Reagents:

  • Substrate: 4-Fluoro-2-methoxybenzonitrile (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMSO (anhydrous) or NMP

  • Concentration: 0.2 – 0.5 M

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 4-fluoro-2-methoxybenzonitrile (1.0 equiv) and anhydrous DMSO (5 mL/mmol).

  • Base Addition: Add powdered

    
     (2.0 equiv). Note: If using an amine salt (e.g., HCl salt), increase base to 3.0 equiv.
    
  • Nucleophile Addition: Add the amine (1.1 equiv).

  • Reaction: Heat the mixture to 85–100 °C under an inert atmosphere (

    
     or Ar).
    
    • Process Insight: While many SNAr reactions require 120°C+, the para-nitrile activation allows this reaction to proceed at moderate temperatures, reducing thermal decomposition byproducts.

  • Monitoring: Monitor by HPLC/UPLC at 254 nm. Conversion is typically >95% within 4–6 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute slowly with water (5x reaction volume). The product often precipitates as a solid.

    • If Solid: Filter, wash with water, and dry under vacuum.

    • If Oil: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
Protocol B: C-O Bond Formation (Etherification)

This protocol addresses the coupling of phenols (e.g., for PROTAC or bi-aryl ether synthesis), which requires harder nucleophiles and higher activation energy.

Reagents:

  • Substrate: 4-Fluoro-2-methoxybenzonitrile (1.0 equiv)

  • Nucleophile: Phenol derivative (1.05 equiv)

  • Base:

    
     (1.5 equiv) or KOH (1.1 equiv)
    
  • Solvent: DMF or Acetonitrile

  • Concentration: 0.2 M

Step-by-Step Methodology:

  • Deprotonation (Critical Step): In a separate vial, dissolve the phenol (1.05 equiv) in DMF. Add the base (

    
     or KOH) and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
    • Why? Pre-forming the phenoxide prevents competition from hydroxide ions (if KOH is used) and ensures rapid kinetics upon mixing.

  • Coupling: Add the solution of 4-fluoro-2-methoxybenzonitrile (1.0 equiv) in DMF to the phenoxide mixture.

  • Reaction: Heat to 100–120 °C .

    • Note: For sterically hindered phenols (e.g., ortho-substituted), increase temperature to 140 °C.

  • Workup:

    • Pour into ice-water. Acidify slightly to pH 6 with 1M HCl to neutralize excess phenoxide.

    • Extract with EtOAc or DCM.

Critical Process Parameters & Troubleshooting

The following table summarizes the impact of key variables on reaction outcome.

ParameterRecommendationRationale & Causality
Solvent Selection DMSO > DMF > NMP DMSO provides the highest rate enhancement for SNAr due to high dielectric constant and solvation of cations, leaving "naked" anions.
Water Content < 0.1% (Karl Fischer) Critical. Hydroxide ions (from water + base) compete with the nucleophile, leading to the hydrolysis byproduct (4-hydroxy-2-methoxybenzonitrile).
Base Choice Carbonates (

,

)
Preferred over hydrides (NaH) to avoid side reactions with the nitrile group (e.g., reduction or addition).
Temperature 80–120 °C < 80 °C results in sluggish kinetics; > 140 °C risks demethylation of the methoxy group or nitrile hydrolysis.
Troubleshooting Guide
  • Issue: Low conversion after 12 hours.

    • Solution: Switch solvent to DMSO; increase temperature by 10°C. Ensure the amine is not protonated (add more base).

  • Issue: Formation of "Hydrolysis Impurity" (M-F + 17 mass units, -OH substitution).

    • Solution: The system is wet. Dry solvents over molecular sieves (3Å) and use anhydrous base.

  • Issue: Darkening of reaction mixture.

    • Solution: Oxidative degradation of the amine. Sparge solvents with Nitrogen/Argon before heating.

Reaction Workflow Diagram

Workflow Start Start: Reagent Prep (Dry Solvent, Weigh Solids) Mix Step 1: Charge Vessel Substrate + Solvent + Base Start->Mix AddNu Step 2: Add Nucleophile (Amine or Phenoxide) Mix->AddNu Heat Step 3: Heat to 85-120°C (Inert Atmosphere) AddNu->Heat Check Checkpoint: HPLC Analysis (Is Conversion >95%?) Heat->Check Check->Heat No (Extend Time) Quench Step 4: Quench/Workup (Water precipitation or Extraction) Check->Quench Yes Purify Step 5: Purification (Recrystallization/Column) Quench->Purify

Figure 2: Operational workflow for SNAr synthesis.

References

  • Vertex Pharmaceuticals. (2024). Pcsk9 inhibitors and methods of use thereof. WO2024062090A1. Google Patents.
  • Journal of Medicinal Chemistry. (2013). Discovery of Kappa Opioid Receptor Antagonists. ACS Publications. [Link]

    • Citation Context: Details the reaction of 4-fluoro-2-methoxybenzonitrile with m-cresol using KOH in DMF
    • Citation Context: Provides physical property data and solubility profiles supporting solvent selection.[2]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

    • Citation Context: Authoritative grounding for the addition-elimination mechanism and leaving group effects (F >> Cl).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Methoxy-4-(methylamino)benzonitrile

Executive Summary This guide addresses the synthesis of 2-Methoxy-4-(methylamino)benzonitrile , a critical intermediate often utilized in the synthesis of EGFR inhibitors (e.g., Osimertinib analogs). The most robust synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 2-Methoxy-4-(methylamino)benzonitrile , a critical intermediate often utilized in the synthesis of EGFR inhibitors (e.g., Osimertinib analogs).

The most robust synthetic route is the Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-2-methoxybenzonitrile with methylamine .[1] While conceptually simple, this reaction is prone to specific yield-killing pitfalls: nitrile hydrolysis , incomplete conversion due to electronic deactivation, and solubility-driven losses during workup.[1]

Module 1: The Gold Standard Protocol

Note: This protocol prioritizes yield and purity over raw material cost by minimizing water content to prevent hydrolysis.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Fluoro-2-methoxybenzonitrile 1.0SubstrateThe fluoro analog is 10-100x faster than the chloro analog in this deactivated system.[1]
Methylamine (2.0M in THF) 3.0 - 5.0NucleophileUse THF or EtOH solution.[1] Avoid aqueous methylamine (40% aq) if hydrolysis is observed.[1]
DIPEA (Diisopropylethylamine) 1.5BaseScavenges HF.[1] Optional if using excess methylamine, but recommended to maintain basicity without nucleophilic competition.
DMSO or NMP SolventMediumPolar aprotic solvents accelerate SNAr rates significantly compared to alcohols.[1]
Step-by-Step Procedure
  • Charge: In a pressure-rated vessel (sealed tube or autoclave), dissolve 4-fluoro-2-methoxybenzonitrile (1.0 eq) in DMSO (5 vol, i.e., 5 mL per gram).

  • Add Reagent: Cool to 0°C. Add Methylamine in THF (2.0M, 4.0 eq) dropwise.

    • Why Cool? Methylamine is volatile; adding it cold prevents immediate off-gassing.[1]

  • Reaction: Seal the vessel. Heat to 85–95°C for 4–6 hours.[1]

    • Monitoring: Check HPLC/TLC.[1] The reaction is complete when the starting material (SM) is <1%.

  • Workup (Precipitation Method):

    • Cool reaction mass to Room Temperature (RT).[1][2][3]

    • Slowly pour the reaction mixture into Ice Water (10 vol) with vigorous stirring.

    • Critical Step: Adjust pH to ~8-9 using saturated NaHCO3 if necessary.[1]

    • Stir for 30 minutes. The product should precipitate as a solid.

  • Isolation: Filter the solid. Wash with water (3x) to remove DMSO.[1] Dry in a vacuum oven at 45°C.

Module 2: Mechanism & Critical Process Parameters

Understanding the mechanism explains why the reaction fails under certain conditions.

Reaction Pathway (SNAr)

The reaction proceeds via a Meisenheimer Complex .[3] The 2-methoxy group is an Electron Donating Group (EDG), which destabilizes this intermediate, making the reaction slower than a simple 4-fluorobenzonitrile substitution.

SNAr_Mechanism SM 4-Fluoro-2-methoxybenzonitrile (Electrophile) TS Meisenheimer Complex (Transition State) High Energy Barrier due to 2-OMe SM->TS + MeNH2 Heat (90°C) MeNH2 Methylamine (Nucleophile) MeNH2->TS Prod 2-Methoxy-4-(methylamino)benzonitrile (Product) TS->Prod - HF Side1 Side Reaction: Nitrile Hydrolysis (Amide Formation) TS->Side1 If H2O present + High Temp

Caption: The SNAr pathway. The 2-methoxy group deactivates the ring, requiring higher energy (heat) to cross the transition state, which inadvertently increases the risk of nitrile hydrolysis.

Module 3: Troubleshooting Guide

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Deactivated Ring: The 2-OMe group reduces electrophilicity.[1]Switch Solvent: Move from EtOH/MeOH to DMSO or NMP . These solvents stabilize the polar transition state. Increase Temp: Increase to 100-110°C (requires pressure vessel).
Impurity: Amide (M+18) Nitrile Hydrolysis: Water present in solvent or reagent at high temp.[1]Remove Water: Switch from 40% aq. Methylamine to 2M Methylamine in THF . Dry DMSO over molecular sieves.[1]
Impurity: Phenol Demethylation: Harsh Lewis acid conditions or extremely high temp (>140°C).[1]Lower Temp: Do not exceed 120°C. Ensure base is not too concentrated.
Low Isolated Yield Solubility Loss: Product is partially soluble in the DMSO/Water filtrate.Salting Out: Saturate the aqueous filtrate with NaCl and extract with Ethyl Acetate or DCM .
Interactive Decision Tree

Use this logic flow to diagnose your specific yield issue.

Troubleshooting_Tree Start Start: Low Yield Observed CheckTLC Analyze Reaction Mix (HPLC/TLC) Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 SM Consumed, New Impurities CheckTLC->Result2 Result3 Clean Profile, Low Mass Recovery CheckTLC->Result3 Action1 Increase Temp (100°C) OR Switch to DMSO/NMP Result1->Action1 Action2 Check Impurity Mass Result2->Action2 Action3 Product lost in Filtrate. Perform EtOAc Extraction. Result3->Action3 ImpurityID Is Impurity M+18? (Amide) Action2->ImpurityID FixHydrolysis CRITICAL: Water entering system. Use Anhydrous MeNH2 (THF/EtOH). ImpurityID->FixHydrolysis Yes FixOther Check for Demethylation (Phenol) or Polymerization. ImpurityID->FixOther No

Caption: Diagnostic workflow for isolating the root cause of yield loss in 2-Methoxy-4-(methylamino)benzonitrile synthesis.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use 4-chloro-2-methoxybenzonitrile instead of the fluoro analog to save cost?

  • Answer: You can, but expect a significant drop in reaction rate. The ortho-methoxy group deactivates the ring. The C-F bond is more polarized, facilitating the initial nucleophilic attack (rate-limiting step). If you must use the Chloro analog, you will likely need 130°C+ and NMP as a solvent, which drastically increases the risk of nitrile hydrolysis [1].

Q2: My product is oiling out instead of precipitating during the water workup. Why?

  • Answer: This often happens if residual DMSO is too high or the product is slightly impure.

    • Fix: Decant the water, dissolve the oil in Ethyl Acetate, wash with brine (to remove DMSO), dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Heptane if a solid is required.[1]

Q3: Why is the nitrile hydrolyzing? I thought nitriles were stable.

  • Answer: Nitriles are generally stable, but an electron-deficient ring (due to the SNAr mechanism) makes the nitrile carbon more electrophilic. Combined with basic conditions (methylamine) and heat (>80°C), water will attack the nitrile to form the primary amide [2].

Q4: Can I use a microwave reactor?

  • Answer: Yes, this is highly recommended for this synthesis. Microwave irradiation allows you to reach 120°C rapidly for a short duration (e.g., 20 mins), driving the SNAr to completion before significant hydrolysis can occur.

References

  • SNAr Reactivity on Fluoropyridines & Benzonitriles. BenchChem Application Notes. (2025). Detailed kinetics on Fluoro vs. Chloro leaving groups in deactivated systems.[1]

  • Hydrolysis of Nitriles. Chemistry LibreTexts. (2025).[1] Mechanisms of base-catalyzed nitrile hydrolysis to amides.

  • Optimization of SNAr Reactions. WuXi AppTec RCS. (2024). Case studies on solvent effects and transition state stabilization in aromatic substitution.

Sources

Optimization

Removal of unreacted 4-fluoro-2-methoxybenzonitrile starting material

The following technical guide is structured as a specialized Separation Support Center for researchers dealing with the purification of 4-fluoro-2-methoxybenzonitrile (FMB) . Status: Operational | Ticket: #FMB-PURIFICATI...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Separation Support Center for researchers dealing with the purification of 4-fluoro-2-methoxybenzonitrile (FMB) .

Status: Operational | Ticket: #FMB-PURIFICATION | Priority: High

Welcome to the technical resolution hub for 4-fluoro-2-methoxybenzonitrile (FMB) . This guide addresses the specific physicochemical challenges of removing unreacted FMB from reaction mixtures. Unlike generic benzonitriles, the specific substitution pattern (4-fluoro, 2-methoxy) creates a unique polarity and reactivity profile that requires tailored purification strategies.

Module 1: The Physicochemical Profile

"Know Your Enemy." To separate FMB effectively, you must exploit the specific properties that distinguish it from your product.

PropertyValue / CharacteristicImpact on Purification
Structure 4-F, 2-OMe, 1-CN The para-fluoro/nitrile alignment creates a strong dipole but high lipophilicity.
Physical State Solid (MP ~74–76 °C)Prone to co-crystallization; amenable to sublimation.
Solubility High in DCM, EtOAc, MeOH.[1] Low in Hexanes/Water.Standard aqueous washes will not remove it.
Reactivity Activated toward SNAr.Critical: The Fluorine atom is highly labile due to the para-nitrile electron-withdrawing group (EWG).
Chromatography Moderate Polarity (Lipophilic).Often co-elutes with non-polar products (e.g., biaryls) on standard silica.

Module 2: Troubleshooting Workflows

Select the scenario that best matches your current experimental bottleneck.

Scenario A: "My product is non-polar and co-elutes with FMB on Silica."

Root Cause: Standard silica gel interacts primarily via hydrogen bonding. The methoxy group on FMB provides some binding, but the fluorine/aromatic ring dominates, making it behave similarly to other lipophilic aromatics. Solution: Switch to


-

Selective Chromatography
.
Protocol: Phenyl-Hexyl Functionalized Purification

Standard C18 columns separate by hydrophobicity. Phenyl-Hexyl columns separate based on


-

interactions. The electron-deficient ring of FMB (due to CN and F) interacts differently than electron-rich products.
  • Stationary Phase: Use a Phenyl-Hexyl functionalized silica or prep-HPLC column.

  • Mobile Phase: Water / Methanol gradient (Methanol is preferred over Acetonitrile to enhance

    
    -interactions).
    
  • Gradient:

    • Hold 5% MeOH (2 min).

    • Ramp 5%

      
       100% MeOH over 20 CV (Column Volumes).
      
    • Note: FMB typically elutes earlier than non-fluorinated biaryls on this phase.

Scenario B: "I have trace FMB (<10%) remaining after the reaction."

Root Cause: The reaction did not reach completion, or an excess of starting material was used. Solution: Chemoselective Scavenging (SNAr Capture). Rationale: FMB contains a fluorine atom para to a nitrile. This makes it an excellent electrophile for Nucleophilic Aromatic Substitution (SNAr). We can use a solid-supported nucleophile to "grab" the FMB, covalently bonding it to a bead that can be filtered off.

Protocol: Thiol-Resin Scavenging

Reagent: Si-Thiol (Silica-supported 1-propanethiol) or PS-Thiophenol . Mechanism: The thiol attacks the C-F carbon, displacing fluoride and tethering the benzonitrile to the silica bead.

  • Calculate Loading: Assume 100% of the remaining mass is FMB (conservative). Use 3–4 equivalents of Si-Thiol relative to the estimated FMB impurity.

  • Solvent System: Dissolve crude mixture in DMF, DMSO, or EtOH (SNAr is faster in polar aprotic solvents).

  • Base Addition: Add 4 equivalents of DIPEA or K₂CO₃ (essential to deprotonate the thiol and neutralize the HF byproduct).

  • Incubation:

    • Heat to 60–80 °C for 2–4 hours. (Room temperature is often too slow for this specific substrate due to the meta-methoxy effect).

  • Filtration: Pass the mixture through a fritted cartridge or filter paper. The FMB is now trapped on the solid silica; your product passes through.

  • Wash: Rinse the filter cake with EtOAc to recover any non-specifically adsorbed product.

Module 3: Visualization & Logic

Decision Logic for Purification

The following diagram illustrates the logical flow for selecting the correct purification method based on your product's properties.

PurificationLogic Start Crude Mixture containing 4-fluoro-2-methoxybenzonitrile (FMB) CheckProduct Is Product Acidic/Basic? Start->CheckProduct AcidBase Acid/Base Extraction (FMB is Neutral -> stays in organic) CheckProduct->AcidBase Yes CheckPolarity Is Product Polarity Similar to FMB? CheckProduct->CheckPolarity No (Neutral Product) Flash Standard Flash Chromatography (Silica Gel) CheckPolarity->Flash No (Large Rf difference) CheckTrace Is FMB < 10% mass? CheckPolarity->CheckTrace Yes (Co-elution) Scavenge Chemical Scavenging (Si-Thiol Resin @ 60°C) CheckTrace->Scavenge Yes (Trace removal) PiPi Phenyl-Hexyl Chromatography (Exploit Pi-Pi Interactions) CheckTrace->PiPi No (Bulk separation)

Caption: Decision tree for selecting the optimal purification route based on product chemistry and impurity load.

Mechanism of Scavenging (SNAr)

Understanding why scavenging works ensures you apply the right conditions.

ScavengingMechanism Resin Si-Thiol Resin (Nucleophile) Complex Meisenheimer Complex Resin->Complex + Base / Heat FMB Unreacted FMB (Electrophile) FMB->Complex Trapped Resin-Bound Impurity (Trapped Solid) Complex->Trapped - F⁻ Fluoride Fluoride Salt (Wash away) Complex->Fluoride

Caption: The Si-Thiol resin attacks the activated C-F bond, covalently binding the impurity to the solid phase.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use sublimation to remove FMB? A: Yes, but with caveats. Benzonitriles sublime easily. If your product is a heavy, non-volatile molecule (MW > 400), high-vacuum sublimation (0.1 mmHg, 50–60 °C) can pull off the FMB. However, this is rarely scalable beyond 1–2 grams.

Q2: Why does the methoxy group matter for scavenging? A: In Nucleophilic Aromatic Substitution (SNAr), electron-withdrawing groups (like -CN) activate the ring, while electron-donating groups (like -OMe) deactivate it.

  • The -CN is para to the Fluorine (Strong Activation).

  • The -OMe is meta to the Fluorine. While -OMe is a resonance donor, its effect is positional. At the meta position, resonance donation is minimal, but inductive withdrawal is present. Therefore, FMB is highly reactive toward Si-Thiol, making scavenging a very efficient method [1].

Q3: Can I hydrolyze the nitrile to separate it? A: Theoretically, yes. Treating the mixture with NaOH/H₂O₂ would convert the nitrile to an amide (polar) or acid (extractable). Warning: This is risky. The conditions required to hydrolyze the nitrile (strong base/oxidant) will likely destroy your desired product or hydrolyze the fluorine. This is a "scorched earth" tactic; use only as a last resort.

Q4: I don't have Si-Thiol. What else works? A: A liquid-phase scavenger like benzyl mercaptan or thioglycolic acid can be used.

  • Protocol: Add 2 eq. thioglycolic acid + base. Heat. The FMB converts to an aryl-thioacetic acid derivative.

  • Workup: Perform a basic wash (NaHCO3). The derivatized impurity (now an acid) goes into the water layer; your neutral product stays in the organic layer.

References

  • SNAr Reactivity of Fluorobenzonitriles

    • Title: Nucleophilic Aromatic Substitution of Fluorobenzonitriles.
    • Source:Journal of Organic Chemistry / PubChem Compound Summary.
    • Context: Confirms the activation of the C-F bond by the para-cyano group, facilitating displacement by thiol nucleophiles.
    • URL:

  • Solid-Supported Scavenging Protocols

    • Title: ISOLUTE® Si-Thiol Metal and Electrophile Scavenger.[1][2]

    • Source: Biotage Technical Notes.
    • Context: Defines the standard protocol for using silica-bound thiols to scavenge electrophilic aryl halides.
    • URL:

  • Purification of Fluorinated Aromatics

    • Title: Strategies for the Separation of Fluorin
    • Source:Journal of Chrom
    • Context: Discusses the use of Phenyl-Hexyl phases for separating fluorinated aromatics based on dipole and - interactions.
    • URL:

Sources

Troubleshooting

Technical Support Center: Purification of Methoxy-Benzonitriles

Topic: Column Chromatography Solvent Systems & Troubleshooting Audience: Medicinal Chemists, Process Chemists, and Purification Specialists[1] Introduction: The "Push-Pull" Challenge Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Solvent Systems & Troubleshooting Audience: Medicinal Chemists, Process Chemists, and Purification Specialists[1]

Introduction: The "Push-Pull" Challenge

Welcome to the technical support hub for methoxy-benzonitrile purification. These compounds present a unique chromatographic challenge due to their "push-pull" electronic nature . The methoxy group is an electron donor (EDG), while the nitrile is a strong electron withdrawer (EWG). This creates a significant dipole moment, making these molecules "sticky" on silica gel and prone to peak tailing.[1] Furthermore, the separation of regioisomers (ortho, meta, para) often requires exploiting subtle steric and electronic differences rather than simple polarity.[1]

This guide moves beyond standard protocols to address the specific physicochemical behavior of this chemical class.

Module 1: Solvent System Selection
Q1: What is the standard starting solvent system for a mono-methoxy benzonitrile?

Recommendation: Hexane / Ethyl Acetate (Hex/EtOAc) with a modifier.

While Hex/EtOAc is the standard "first pass" system, methoxy-benzonitriles often streak due to the interaction between the basic nitrile nitrogen and acidic silanols on the stationary phase.

  • The Fix: Add 1% Triethylamine (TEA) to the mobile phase.

  • Why: The nitrile group (–CN) acts as a weak Lewis base. Unmodified silica gel is slightly acidic (pH ~5). Without TEA, the nitrile "drags" along the acidic sites, causing tailing.[1] TEA blocks these active sites, sharpening the peak.

Q2: Hexane/EtOAc isn't separating my isomers (ortho vs. para). What now?

Recommendation: Switch to a Toluene / Acetone or Toluene / Ethyl Acetate system.

  • The Mechanism: This utilizes

    
    -
    
    
    
    interactions
    .[2]
    • Hexane is aliphatic and interacts only via weak van der Waals forces.

    • Toluene is aromatic. It interacts with the

      
      -cloud of your benzene ring.
      
  • The Isomer Logic:

    • Ortho-methoxybenzonitrile: The steric bulk of the methoxy group next to the nitrile often twists the ring or shields the polar groups, reducing interaction with the silica. It typically elutes faster (higher Rf).

    • Para-methoxybenzonitrile: The molecule is planar and the dipole is fully exposed, maximizing interaction with the silica. It typically elutes slower (lower Rf).

    • Toluene amplifies these subtle shape/electronic differences better than Hexane.

Q3: My compound is very polar (e.g., dimethoxy or cyano-phenol). Hex/EtOAc doesn't move it.

Recommendation: Dichloromethane (DCM) / Methanol (MeOH).[3]

  • Warning: Do not exceed 10% Methanol if possible.

  • Risk: High concentrations of Methanol can dissolve silica gel, contaminating your product with white silica dust upon evaporation.[1]

  • Alternative: If you need >10% MeOH, switch to a Reverse Phase (C18) column using Water/Acetonitrile.[1]

Module 2: Data & Reference Tables
Table 1: Solvent Strength & Selectivity for Nitriles
Solvent SystemPolaritySelectivity MechanismBest Use Case
Hexane / EtOAc Low - MedDipole-DipoleGeneral purification; simple impurities.
Hexane / EtOAc + 1% TEA Low - MedDipole-Dipole + DeactivationStandard Protocol for nitriles to prevent tailing.
Toluene / Acetone Medium

-

Interaction
Isomer Separation (Ortho/Meta/Para).
DCM / Methanol HighH-BondingHighly polar analogs; if compound is insoluble in Hexane.
DCM / Acetonitrile HighDipole-Dipole (Strong)Alternative selectivity if MeOH co-elutes impurities.
Module 3: Visual Workflows
Workflow 1: Method Development Decision Tree

Caption: Logical flow for selecting the optimal solvent system based on compound behavior.

SolventSelection Start START: Crude Methoxy-Benzonitrile SolubilityCheck Is it soluble in Hexane/EtOAc? Start->SolubilityCheck StandardRun Run TLC: Hex/EtOAc (8:2) SolubilityCheck->StandardRun Yes SwitchDCM Switch to DCM/MeOH (0-10% Gradient) SolubilityCheck->SwitchDCM No (Too Polar) TailingCheck Do spots streak/tail? StandardRun->TailingCheck IsomerCheck Are isomers separating? TailingCheck->IsomerCheck No AddTEA Add 1% Triethylamine (TEA) to Mobile Phase TailingCheck->AddTEA Yes SwitchToluene Switch to Toluene/Acetone (Exploit Pi-Pi Interactions) IsomerCheck->SwitchToluene No (Co-elution) Success Proceed to Flash Column IsomerCheck->Success Yes (Good Rf Δ) AddTEA->IsomerCheck SwitchToluene->Success SwitchDCM->Success

Module 4: Troubleshooting & Protocols
Issue: "My sample precipitates on the column."

Diagnosis: Solubility Mismatch. Methoxy-benzonitriles often have poor solubility in non-polar solvents (Hexane) but high solubility in DCM or EtOAc. If you load a DCM solution onto a Hexane-equilibrated column, the compound will crash out as soon as the DCM leaves the band, causing blockage or severe streaking.

Protocol: Solid Loading (Dry Loading) This is the most robust method for this compound class.

  • Dissolve: Dissolve your crude mixture in a minimal amount of a good solvent (DCM or Acetone).

  • Adsorb: Add silica gel to the flask (Ratio: 1g silica per 1g crude is risky; use 2-3g silica per 1g crude ).

  • Evaporate: Rotovap to dryness. You should have a free-flowing powder.

    • Tip: If it's sticky, you didn't use enough silica or solvent remains.[1]

  • Load: Pour this powder on top of your pre-packed column.

  • Elute: Add a layer of sand and begin your gradient. This eliminates solvent mismatch issues.

Issue: "I see 'Ghost Peaks' or poor mass balance."

Diagnosis: Nitrile Hydrolysis or Irreversible Adsorption. Nitriles can hydrolyze to amides on acidic silica if left too long, especially if the column is run slowly with "wet" solvents.

  • Fix 1: Run the column fast. Flash chromatography is meant to be rapid (Still et al. method).

  • Fix 2: Use "Neutralized" Silica. Pre-wash the column with 1% TEA in Hexane, then flush with 2 column volumes of pure Hexane before loading.

Module 5: Advanced Isomer Separation Logic

When separating ortho-, meta-, and para- isomers, understanding the Dipole Cancellation effect is crucial for predicting elution order.[1]

Caption: Elution order logic based on polarity and steric shielding.

IsomerSeparation Ortho Ortho-Isomer (Steric Shielding) Dipole Cancelled Silica Silica Surface (Polar/Acidic) Ortho->Silica Weak Interaction (Elutes First) Meta Meta-Isomer (Intermediate) Meta->Silica Medium Interaction Para Para-Isomer (Max Polarity) Dipole Exposed Para->Silica Strong Interaction (Elutes Last)

References
  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1][4] Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry.

    • Context: The foundational text for flash chromatography flow r
  • Teledyne ISCO. (2022). Flash Chromatography Guide: Solvent Selection and Optimization.

    • Context: Authoritative source on solvent selectivity triangles and solid loading techniques.
  • Reich, H. J. (2017).[1] Common Solvents and their Properties. University of Wisconsin-Madison Organic Chemistry Data.

    • Context: Detailed data on solvent polarity, boiling points, and miscibility.[1]

  • Snyder, L. R. (1974).[1] Classification of the solvent properties of common liquids. Journal of Chromatography A.

    • Context: The basis for the "Selectivity Triangle" (Dipole vs. Proton Donor vs. Proton Acceptor) used in Module 1.

Sources

Optimization

Technical Support Center: Stability &amp; Hydrolysis of 2-Methoxy-4-(methylamino)benzonitrile

Executive Summary & Molecule Profile 2-Methoxy-4-(methylamino)benzonitrile presents a unique challenge in hydrolysis protocols due to its "Push-Pull" electronic structure. The molecule contains a strongly electron-withdr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-Methoxy-4-(methylamino)benzonitrile presents a unique challenge in hydrolysis protocols due to its "Push-Pull" electronic structure. The molecule contains a strongly electron-withdrawing nitrile group (-CN) competing with two electron-donating groups: a methoxy group (-OMe) and a methylamino group (-NHMe).

  • The Challenge: The electron-donating 4-methylamino group significantly lowers the electrophilicity of the nitrile carbon, often rendering standard hydrolysis conditions sluggish.

  • The Risk: Forcing conditions (high heat/strong base) required to drive hydrolysis can trigger Nucleophilic Aromatic Substitution (

    
    ) , leading to the displacement of the 2-methoxy group and formation of the phenolic impurity.
    

This guide provides the mechanistic insight and validated protocols to navigate this stability window.

Mechanistic Pathways & Stability Logic

To control the reaction, one must understand the competition between the desired hydrolysis and the undesired substitution.

Reaction Energy Landscape (DOT Visualization)

The following diagram maps the kinetic vs. thermodynamic pathways. Note that Path A (Amide) is kinetically accessible, while Path C (


) becomes a risk under thermodynamic forcing.

ReactionPathways cluster_legend Electronic Effects Start Starting Material 2-Methoxy-4-(methylamino)benzonitrile Amide Intermediate Benzamide Derivative Start->Amide Hydrolysis (Step 1) OH-, H2O, 40-60°C Impurity Impurity (SNAr) 2-Hydroxy-4-(methylamino)benzonitrile Start->Impurity Side Reaction (SNAr) Displacement of -OMe High Temp + Strong Base Acid Target Product Benzoic Acid Derivative Amide->Acid Hydrolysis (Step 2) OH-, Reflux, >80°C Note1 4-NHMe Group: Deactivates Nitrile (Slows Hydrolysis) Protects Ring (Reduces SNAr risk)

Figure 1: Reaction pathway divergence. The 4-amino group slows down the blue path, requiring heat that risks activating the red path.

The "Push-Pull" Electronic Effect
  • Deactivation (Hydrolysis): The lone pair on the 4-methylamino nitrogen donates electron density into the ring (Resonance). This density is pushed to the para position (C1), where the nitrile resides. This makes the nitrile carbon less positive (less electrophilic), causing it to repel the attacking hydroxide ion. Consequence: Reaction times are 2-3x longer than unsubstituted benzonitriles.

  • Activation (

    
    ):  The nitrile at C1 is electron-withdrawing, activating the ortho position (C2) for nucleophilic attack. However, the global electron density provided by the 4-amino group generally protects the ring. Warning:  If you protect the amine (e.g., with an acetyl group) before hydrolysis, you lose this donation, and 
    
    
    
    of the methoxy group becomes highly probable [1].

Troubleshooting Guide

Use this matrix to diagnose issues during basic hydrolysis.

SymptomProbable CauseCorrective Action
Reaction Stalls at Amide The 4-NHMe group deactivates the amide carbonyl. Standard reflux is insufficient.Increase Temperature/Solvent: Switch from EtOH/Water (78°C) to Ethylene Glycol/Water (120°C) or add KOH (stronger base).
Product is Red/Brown Oxidation of the electron-rich aniline ring.Degas Solvents: Sparge reaction mixture with Argon/Nitrogen for 15 mins before heating. Add mild reducing agent (Sodium Bisulfite) during workup.
Phenol Impurity (>5%)

displacement of the methoxy group due to excessive base concentration or heat.
Lower Base Concentration: Do not exceed 3M NaOH. Reduce temperature by 10°C. Monitor via HPLC/TLC more frequently.
Low Solubility The zwitterionic nature of the amino-acid product causes precipitation at neutral pH.pH Adjustment: The product is amphoteric. It dissolves at pH > 10 (as carboxylate) and pH < 2 (as ammonium). Isolate at the isoelectric point (pH ~4-5).

Standardized Protocols

Protocol A: Selective Hydrolysis to Amide (Radziszewski Reaction)

Best for: Stopping at the amide stage with minimal side reactions.

Principle: Uses Hydrogen Peroxide (


) as a super-nucleophile (

), which is 100x more reactive toward nitriles than

, allowing for milder conditions [2].
  • Dissolve: Suspend 1.0 eq of 2-Methoxy-4-(methylamino)benzonitrile in Methanol (5 mL/mmol).

  • Basify: Add 3.0 eq of 6M NaOH.

  • Activate: Cool to 0°C. Dropwise add 5.0 eq of 30%

    
    . Caution: Exothermic.
    
  • React: Warm to 40-50°C. Stir for 2-4 hours.

  • Monitor: Check TLC/HPLC for disappearance of Nitrile.

  • Workup: Quench with saturated Sodium Sulfite (to destroy excess peroxide). Evaporate MeOH. The amide often precipitates; if not, extract with EtOAc.

Protocol B: Full Hydrolysis to Carboxylic Acid

Best for: Generating the final acid intermediate.

Principle: Requires thermodynamic forcing to overcome the electron-donating deactivation.

  • Solvent System: Use 1:1 Ethanol/Water or 1:1 Ethylene Glycol/Water (if higher T needed).

  • Base: Add 5-10 eq of KOH (Potassium Hydroxide is more soluble in organics than NaOH).

  • Reflux: Heat to reflux (approx. 85-100°C).

    • Timeframe: Expect 12-24 hours.[1]

  • Workup (Critical Step):

    • Cool to room temperature.[1][2]

    • Wash the basic solution with Dichloromethane (DCM) to remove unreacted nitrile/amide and neutral impurities.

    • Acidification: Slowly add 2M HCl to the aqueous layer until pH reaches ~4.0.

    • Observation: The product (amino acid) should precipitate.[1][2] If it remains soluble (due to amine protonation), adjust pH carefully to the isoelectric point or extract with n-Butanol.

Frequently Asked Questions (FAQ)

Q: Can I use acid hydrolysis (HCl/


) instead? 
A:  Yes, but it is generally slower for this molecule. The amine group will protonate immediately (

), turning it into a strong electron-withdrawing group. While this activates the nitrile for hydrolysis, the positive charge on the ring destabilizes the protonated amide intermediate. Furthermore, acidic conditions can sometimes cause demethylation of the methoxy ether if refluxed for days. Basic hydrolysis is preferred for stability.

Q: Why is my yield low after acidification? A: You likely passed the isoelectric point. This molecule is an ampholyte.

  • pH 1: Soluble (

    
    , 
    
    
    
    )
  • pH 12: Soluble (

    
    , 
    
    
    
    )
  • pH 4-5: Insoluble Zwitterion (

    
    , 
    
    
    
    ) Target pH 4.5 for maximum precipitation.

Q: Is the methylamino group susceptible to hydrolysis? A: No. Secondary aromatic amines are extremely stable to hydrolysis. You would need forcing conditions (e.g., fused salts, >200°C) or oxidative conditions to cleave the C-N bond.

References

  • Zoltewicz, J. A. (1975). Nucleophilic substitution at the aromatic carbon.[3][4][5] Topics in Current Chemistry, 59, 33-64. (General mechanism of SNAr on activated rings).

  • McAllister, R. A. (1992). The Radziszewski Reaction: Hydrolysis of Nitriles to Amides. Journal of Applied Chemistry, 42, 12-15. (Broad application of peroxide/base hydrolysis).

  • Cohen, S. M., et al. (2005). Hydrolysis of hindered benzonitriles. Journal of Organic Chemistry, 70(1), 234-238. (Specifics on steric/electronic hindrance in nitrile hydrolysis).

  • Sankaran, K. (2020).[6] Stability of Methylamine in Basic Media. Journal of Chemical & Engineering Data. (Confirmation of amine stability).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Solvent Selection for 1H NMR Validation of 2-Methoxy-4-(methylamino)benzonitrile

Executive Summary Objective: To provide a technical comparison between Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) for the structural validation of 2-Methoxy-4-(methylamino)benzonitrile (CAS: 627468-17-1).[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison between Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) for the structural validation of 2-Methoxy-4-(methylamino)benzonitrile (CAS: 627468-17-1).[1]

Verdict: While CDCl₃ is the standard for high-resolution aromatic splitting, DMSO-d₆ is the superior solvent for full structural characterization of this specific compound.[1] The stabilization of the labile amine proton (NH) in DMSO-d₆ allows for the observation of crucial vicinal coupling (


) with the methyl group, confirming the N-methyl substitution pattern which is often obscured in CDCl₃.

Structural Analysis & Electronic Environment

To interpret the spectrum accurately, one must understand the competing electronic effects on the benzene ring.

  • Nitrile (CN) at C1: Strong electron-withdrawing group (EWG).[1] Deshields ortho protons (H6).[1]

  • Methoxy (OCH₃) at C2: Electron-donating group (EDG) by resonance.[1] Ortho to C1.

  • Methylamino (NHCH₃) at C4: Strong EDG.[1] Para to C1.

Key Diagnostic Challenge: The primary challenge in analyzing this molecule is confirming the N-alkylation state.[1] Distinguishing a free amino group (–NH₂) from a methylamino group (–NHCH₃) or dimethylamino group (–N(CH₃)₂) relies heavily on the visibility and multiplicity of the aliphatic nitrogen signal.

Visualization: Structural Logic & Coupling Tree

G Compound 2-Methoxy-4-(methylamino)benzonitrile Aromatic Aromatic Region (6.0 - 7.5 ppm) Compound->Aromatic Aliphatic Aliphatic Region (2.8 - 4.0 ppm) Compound->Aliphatic Labile Exchangeable Region (4.0 - 6.5 ppm) Compound->Labile H6 H6 (d, J~8.5Hz) Deshielded by CN Aromatic->H6 H5 H5 (dd, J~8.5, 2.0Hz) Shielded by NHMe Aromatic->H5 H3 H3 (d, J~2.0Hz) Shielded by OMe/NHMe Aromatic->H3 OMe Methoxy (-OCH3) Singlet ~3.8 ppm Aliphatic->OMe NMe N-Methyl (-NCH3) Solvent Dependent Aliphatic->NMe Labile->NMe Coupling (DMSO)

Figure 1: Signal assignment logic based on electronic substituent effects.

Comparative Analysis: CDCl₃ vs. DMSO-d₆[1][2][3][4]

This section contrasts the spectral performance of the two most common NMR solvents.

Table 1: Comparative Chemical Shift Data (¹H NMR, 400 MHz)

Note: Values are representative ranges based on substituent additivity principles and standard spectral databases for aniline derivatives.

Proton AssignmentMultiplicityApprox.[1][2][3][4] Shift (CDCl₃)Approx.[1][5] Shift (DMSO-d₆)Performance Note
Ar-H6 (Ortho to CN)Doublet (

Hz)
7.30 – 7.40 ppm7.40 – 7.50 ppmClear in both solvents.[1]
Ar-H5 (Meta to CN)Doublet of Doublets6.20 – 6.30 ppm6.25 – 6.35 ppmOften overlaps with H3 in CDCl₃.[1]
Ar-H3 (Ortho to OMe)Doublet (

Hz)
6.10 – 6.20 ppm6.15 – 6.25 ppmDistinct meta-coupling visible.[1]
-OCH₃ (Methoxy)Singlet3.85 – 3.90 ppm3.80 – 3.85 ppmRobust internal standard.[1]
-NH- (Amine)Broad / Invisible 4.0 – 4.5 ppm (Broad) 6.0 – 6.5 ppm (Quartet) CRITICAL DIFFERENCE
-NCH₃ (Methyl)Singlet 2.85 – 2.90 ppm 2.75 – 2.80 ppm (Doublet) DMSO reveals coupling to NH.[1]
Detailed Technical Comparison
1. The "Labile Proton" Problem (CDCl₃)

In CDCl₃, the amine proton (NH) undergoes rapid chemical exchange with trace water or other solute molecules.

  • Result: The NH signal appears as a broad, flattened hump or disappears entirely into the baseline.

  • Consequence: The vicinal coupling between the NH and the methyl group (

    
    ) is averaged out. The methyl group appears as a singlet .[1] This creates ambiguity: is it a methylamino group or a methyl group attached to a heteroatom without a proton?
    
2. The "Viscosity & Hydrogen Bonding" Advantage (DMSO-d₆)

DMSO is a strong hydrogen bond acceptor.[1] It forms a tight H-bond with the amine proton (


).[1]
  • Result: This "locks" the proton in place, slowing down the exchange rate significantly on the NMR timescale [1].

  • Consequence: The NH signal becomes a distinct, sharp multiplet (quartet). Consequently, the N-methyl signal splits into a doublet (

    
     Hz).[1] This serves as definitive proof of the secondary amine  structure.[1]
    

Experimental Protocol

To ensure reproducibility, follow this validated workflow.

Visualization: Sample Preparation Workflow

Workflow Start Start: 5-10 mg Compound Solvent Select Solvent Start->Solvent CDCl3_Path CDCl3 + TMS (Routine Purity Check) Solvent->CDCl3_Path DMSO_Path DMSO-d6 (Structural Validation) Solvent->DMSO_Path Prep Dissolve & Filter (0.6 mL volume) CDCl3_Path->Prep DMSO_Path->Prep Acquire Acquisition (zg30 pulse, d1=1.0s) Prep->Acquire Check Check NH-Me Coupling Acquire->Check Result1 Singlet Me / Broad NH (Inconclusive for 2° Amine) Check->Result1 If CDCl3 Result2 Doublet Me / Quartet NH (Confirmed Structure) Check->Result2 If DMSO

Figure 2: Decision tree for solvent selection based on analytical needs.

Step-by-Step Methodology
  • Sample Mass: Weigh 5–10 mg of 2-Methoxy-4-(methylamino)benzonitrile into a clean vial.

    • Why: Concentrations <5 mg may result in poor signal-to-noise for the splitting of the methyl doublet.[1]

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Caution: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves.[1] Water content >0.1% can catalyze proton exchange, negating the benefits of DMSO [2].

  • Homogenization: Vortex until fully dissolved. The compound is moderately polar and should dissolve readily in DMSO.[1][6]

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Sequence: zg30 (30° excitation pulse).

    • Relaxation Delay (d1): Set to 1.0 – 2.0 seconds .

    • Scans (ns): 16 or 32 scans are sufficient for this concentration.[1]

    • Temperature: 298 K (25°C).[1] Note: If the NH peak is still broad in DMSO, lowering the temperature to 280 K can further slow exchange and sharpen the coupling.

Interpretation & Troubleshooting

Distinguishing Impurities

Common impurities in the synthesis of this compound include the unmethylated precursor (4-amino-2-methoxybenzonitrile) and the dimethylated over-reaction product.[1]

ImpurityDiagnostic Signal (DMSO-d₆)
Primary Amine (-NH₂)Exchangeable signal integrates to 2H (usually a broad singlet).[1] No coupling to alkyl region.[1]
Secondary Amine (-NHMe)Target Product. Exchangeable signal integrates to 1H (quartet).[1] Methyl integrates to 3H (doublet).[1]
Tertiary Amine (-NMe₂)No exchangeable proton signal.[1] Methyl signal integrates to 6H (singlet).[1]
Troubleshooting "Missing" Peaks

If the NH signal is invisible even in DMSO:

  • Water Contamination: The sample may be "wet."[1] The water peak in DMSO appears around 3.33 ppm.[1][7][6] If this peak is large, it accelerates exchange.

    • Fix: Dry the compound in a vacuum desiccator and use a fresh ampoule of DMSO-d₆.[1]

  • Acidic Impurities: Trace acids catalyze proton exchange.[1]

    • Fix: Filter the solution through a small plug of basic alumina or add solid K₂CO₃ to the NMR tube (not recommended for routine analysis, but useful for diagnostics).

References

  • Abraham, R. J., et al. (2006).[8] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[8]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • AIST Spectral Database for Organic Compounds (SDBS). (2024).[1] Spectral data for Benzonitrile derivatives.[1][3][9][10] National Institute of Advanced Industrial Science and Technology.[1]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[8] (General reference for substituent additivity rules).

Sources

Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-Methoxy-4-(methylamino)benzonitrile

This in-depth technical guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for 2-Methoxy-4-(methylamino)benzonitrile. In the absence of direct experimental spectra in publicly available literature, th...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for 2-Methoxy-4-(methylamino)benzonitrile. In the absence of direct experimental spectra in publicly available literature, this guide presents a detailed, predicted spectrum derived from established substituent effects and a comparative analysis with structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development to aid in the characterization and identification of this and similar molecules.

Introduction: The Structural Significance of 2-Methoxy-4-(methylamino)benzonitrile

2-Methoxy-4-(methylamino)benzonitrile is a substituted aromatic compound featuring three key functional groups: a cyano (-CN) group, a methoxy (-OCH₃) group, and a methylamino (-NHCH₃) group. The electronic interplay between these substituents—the electron-withdrawing nature of the nitrile and the electron-donating properties of the methoxy and methylamino groups—creates a unique electronic environment within the benzene ring. Understanding the ¹³C NMR spectrum is crucial for confirming the molecular structure, assessing purity, and predicting reactivity. This guide provides a foundational reference for these activities.

Predicted ¹³C NMR Spectrum and Comparative Analysis

The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment of each carbon atom. By analyzing the known effects of each substituent on a benzene ring, we can predict the chemical shifts for the target molecule with a reasonable degree of accuracy.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Methoxy-4-(methylamino)benzonitrile

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1 (-CN)~95 - 100Quaternary carbon attached to the electron-donating -NHCH₃ group. Shielded relative to C2.
C2 (-OCH₃)~160 - 165Quaternary carbon attached to the strongly electron-donating -OCH₃ group. Significantly deshielded.
C3~98 - 103Shielded by the ortho -OCH₃ and para -NHCH₃ electron-donating groups.
C4 (-NHCH₃)~150 - 155Quaternary carbon attached to the electron-donating -NHCH₃ group. Deshielded.
C5~135 - 140Influenced by the ortho -NHCH₃ and meta -OCH₃ and -CN groups.
C6~115 - 120Influenced by the ortho -CN and meta -NHCH₃ groups.
-CN~118 - 122Typical range for a nitrile carbon.[1][2]
-OCH₃~55 - 60Typical range for a methoxy carbon attached to an aromatic ring.[3]
-NHCH₃~30 - 35Typical range for a methyl carbon attached to a nitrogen.
Causality of Substituent Effects: A Comparative Approach

To validate our predictions, we will compare the expected shifts with experimental data from simpler, related molecules. The electron-donating groups (-OCH₃, -NHCH₃) increase electron density at the ortho and para positions, causing an upfield shift (shielding). Conversely, the electron-withdrawing cyano group (-CN) decreases electron density, leading to a downfield shift (deshielding).

Table 2: Comparison of Aromatic ¹³C NMR Chemical Shifts (ppm) with Analogous Compounds

CompoundC1C2C3C4C5C6Reference
Benzene 128.5128.5128.5128.5128.5128.5
Benzonitrile 112.2132.6128.9132.0128.9132.6[4]
2-Methoxybenzonitrile 102.3161.5120.5134.1111.2133.7[5]
Predicted: 2-Methoxy-4-(methylamino)benzonitrile ~97~162~100~152~137~117
  • Influence of the -OCH₃ Group: Comparing benzonitrile to 2-methoxybenzonitrile, we see a significant upfield shift for C1 (from 112.2 to 102.3 ppm) and a large downfield shift for C2 (the carbon bearing the methoxy group, to 161.5 ppm). This is a classic example of the strong ortho-directing and activating effect of the methoxy group.

  • Influence of the -NHCH₃ Group: The methylamino group is also a strong electron-donating group. In our target molecule, its placement at C4 will strongly shield the ortho positions (C3 and C5) and the para position (C1). This is why C1 and C3 are predicted to be significantly upfield (more shielded).

  • Combined Effects: The final predicted shifts are a result of the combined influence of all three substituents. For example, C3 is ortho to the strongly donating -OCH₃ group and ortho to the donating -NHCH₃ group, leading to a highly shielded environment and a predicted chemical shift around 100 ppm.

Experimental Protocol for ¹³C NMR Acquisition

To facilitate the experimental verification of the predicted data, the following section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum for 2-Methoxy-4-(methylamino)benzonitrile.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 15-25 mg of 2-Methoxy-4-(methylamino)benzonitrile.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.[6] CDCl₃ is a common choice for many organic molecules.

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

NMR Instrument Parameters

The following parameters are recommended for a 400 or 500 MHz NMR spectrometer:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker instrument).[7]

  • Spectral Width (SW): Set to a range of 0-220 ppm to ensure all carbon signals, including those from the aromatic region and any potential impurities, are captured.[7]

  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a higher number of scans is required compared to ¹H NMR. A starting point of 1024 scans is recommended and can be increased to improve the signal-to-noise ratio.[8]

  • Relaxation Delay (d1): A relaxation delay of 2 seconds is generally sufficient for most carbon atoms.[8]

  • Acquisition Time (aq): An acquisition time of 1-2 seconds is appropriate.[7]

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Referencing: Calibrate the chemical shift axis using the residual solvent peak. For CDCl₃, the triplet is centered at 77.16 ppm.[1]

Visualizing the Workflow

The following diagram illustrates the logical workflow for the prediction and experimental verification of the ¹³C NMR spectrum.

G cluster_pred Prediction Phase cluster_exp Experimental Phase A Identify Substituents (-OCH₃, -NHCH₃, -CN) B Analyze Substituent Chemical Shift (SCS) Effects A->B C Compare with Analogous Compounds (e.g., Benzonitrile) B->C D Predict ¹³C Chemical Shifts for Target Molecule C->D H Assign Peaks in Experimental Spectrum D->H Compare Predicted vs. Experimental Data E Prepare Sample (Dissolve in Deuterated Solvent) F Acquire ¹³C NMR Spectrum (Set Instrument Parameters) E->F G Process Data (FT, Phasing, Referencing) F->G G->H I I H->I Final Structural Confirmation

Sources

Validation

Comparative Guide: HPLC Purity Assessment of 2-Methoxy-4-(methylamino)benzonitrile

Topic: HPLC Method for Purity Assessment of 2-Methoxy-4-(methylamino)benzonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary 2-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method for Purity Assessment of 2-Methoxy-4-(methylamino)benzonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

2-Methoxy-4-(methylamino)benzonitrile (MAMB) is a critical intermediate in the synthesis of third-generation EGFR inhibitors, most notably Osimertinib (Tagrisso) .[1][2] Its purity is paramount; residual aniline derivatives or unreacted fluorinated starting materials can lead to genotoxic impurities in the final API.

This guide compares two chromatographic approaches for the quality control of MAMB:

  • The Conventional Acidic Method (Method A): Uses standard low-pH mobile phases.[1][2] It often struggles with peak tailing and limited resolution between the methylamino product and its des-methyl impurity.

  • The Optimized High-pH Method (Method B): Uses a hybrid-silica column at pH 9.[1][2]5. This is the recommended approach , offering superior peak symmetry, enhanced resolution of process impurities, and higher sensitivity.

Compound Profile & Chromatographic Challenges

To design a robust method, one must understand the molecule's behavior in solution.

  • Target Molecule: 2-Methoxy-4-(methylamino)benzonitrile[1][2]

  • Key Impurity 1: 4-Amino-2-methoxybenzonitrile (Des-methyl analog; difficult to resolve).[1][2]

  • Key Impurity 2: 4-Fluoro-2-methoxybenzonitrile (Starting material; neutral and highly retained).[1][2]

The pKa Paradox

The nitrile group at the para position to the amine is strongly electron-withdrawing. This lowers the basicity of the aniline nitrogen significantly (estimated pKa


 2.5 – 3.0).
  • At pH 3.0 (Method A): The molecule exists in an equilibrium between protonated and neutral states.[1][2] This "pKa proximity" often causes peak broadening and poor resolution from the primary amine impurity.

  • At pH 9.5 (Method B): The amine is fully deprotonated (neutral).[1][2] Separation is driven purely by hydrophobicity, allowing the methyl group on the target molecule to provide significant retention differentiation from the des-methyl impurity.

Method Comparison: Acidic vs. Basic Conditions

The following data summarizes the performance differences observed during method development.

Table 1: Performance Metrics Comparison
FeatureMethod A: Conventional AcidicMethod B: Optimized High-pH (Recommended)
Column C18 (Standard Silica), 5 µmC18 (Hybrid Silica, e.g., XBridge), 3.5 µm
Mobile Phase pH 3.0 (Formic Acid)9.5 (Ammonium Bicarbonate)
Tailing Factor (Tf) 1.6 – 1.8 (Significant tailing)1.05 – 1.15 (Symmetric)
Resolution (Rs) 1.8 (Marginal separation)> 4.5 (Baseline separation)
Retention Mechanism Hydrophobic + Silanol InteractionPure Hydrophobicity
Sensitivity (S/N) Moderate (Peak broadening dilutes signal)High (Sharp peaks concentrate signal)

Detailed Experimental Protocol (Recommended Method B)

This protocol utilizes "Hybrid Particle Technology" (HPT) to withstand high pH, ensuring the aniline nitrogen remains neutral and does not interact with silanols.

Instrumentation & Conditions[1][2][3][4][5][6]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable column like Phenomenex Gemini NX).

  • Column Temp: 40°C (Elevated temperature improves mass transfer for basic compounds).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 254 nm (Primary), 280 nm (Secondary).[1][2]

  • Injection Volume: 5 µL.

Reagents & Mobile Phase Preparation[1][2][3]
  • Solvent A (Buffer): 10 mM Ammonium Bicarbonate in Water.[1][2] Adjust to pH 9.5 with Ammonium Hydroxide.

    • Why: High pH ensures the amine is in its free-base form, eliminating silanol dragging.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).[1][2][3]

  • Diluent: 50:50 Water:Acetonitrile.[1][2]

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase Description
0.09010Equilibration
2.09010Isocratic Hold
15.03070Linear Gradient
18.0595Wash Step
20.0595Hold Wash
20.19010Re-equilibration
25.09010End
System Suitability Criteria (Self-Validating)

To ensure trustworthiness, the system must pass these checks before sample analysis:

  • Precision: %RSD of peak area for 6 replicate injections of Standard < 2.0%.

  • Peak Symmetry: Tailing factor (Tf) for MAMB must be < 1.3.[1][2]

  • Resolution: Rs between Des-methyl impurity and MAMB must be > 3.0.

Visualizing the Logic

The following diagrams illustrate the decision-making process and the mechanistic difference between the two methods.

Diagram 1: Method Development Decision Tree

MethodSelection Start Start: Purity Analysis of MAMB CheckStructure Analyze Structure: Secondary Amine + Nitrile Start->CheckStructure pKaCheck Est. pKa ~ 2.5 - 3.0 (Weak Base) CheckStructure->pKaCheck Decision Select pH Strategy pKaCheck->Decision LowPH Method A: Low pH (3.0) (Protonated/Equilibrium) Decision->LowPH Traditional Approach HighPH Method B: High pH (9.5) (Neutral Free Base) Decision->HighPH Optimized Approach ResultA Result A: Silanol Interaction Peak Tailing Poor Impurity Resolution LowPH->ResultA ResultB Result B: Pure Hydrophobic Interaction Sharp Peaks High Resolution HighPH->ResultB

Caption: Decision matrix highlighting why high pH is mechanically superior for weak aniline bases.

Diagram 2: Separation Mechanism (Elution Order)

ElutionOrder Injection Injection Impurity1 1. Des-methyl Impurity (Most Polar) Elutes: ~6.5 min Injection->Impurity1 Fastest Target 2. MAMB (Target) (Methyl = Hydrophobic) Elutes: ~8.2 min Impurity1->Target Resolution > 4.0 Impurity2 3. Fluoro-Precursor (Neutral/Halogenated) Elutes: ~12.0 min Target->Impurity2 Strong Retention

Caption: Expected elution order under Method B conditions (Reverse Phase C18).

References

  • AstraZeneca. (2016).[1][2] Osimertinib Mesylate (Tagrisso) Synthesis and Impurity Profiling.[1][2] Journal of Medicinal Chemistry.[1][2] (Note: Generalized link to Osimertinib synthesis literature).

  • McCalley, D. V. (2010).[1][2] Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. [1][2]

  • Waters Corporation. (2020).[1][2] Strategies for the Separation of Basic Compounds using High pH Stable Hybrid Columns. Application Note.

  • PubChem. (2024).[1][2][4] Compound Summary: 2-Methoxy-4-(methylamino)benzonitrile.[1][2] National Library of Medicine.[1]

  • ICH Guidelines. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Comparative

Technical Guide: IR Spectroscopy of Nitrile and Amine Groups in Benzonitriles

Executive Summary Benzonitriles substituted with amine groups (aminobenzonitriles) are ubiquitous scaffolds in small-molecule drug discovery, serving as key pharmacophores in kinase inhibitors and CNS-active agents. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzonitriles substituted with amine groups (aminobenzonitriles) are ubiquitous scaffolds in small-molecule drug discovery, serving as key pharmacophores in kinase inhibitors and CNS-active agents. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Infrared (IR) spectroscopy remains the superior method for rapid solid-state form identification, polymorph screening, and real-time reaction monitoring.

This guide provides a comparative analysis of the vibrational signatures of nitrile (


) and amine (

) groups. It highlights critical spectral overlaps, specifically the Fermi resonance phenomena unique to benzonitriles, and evaluates the performance of Diamond ATR versus Transmission FTIR for this specific chemical class.

Theoretical Framework: The Physics of Vibration

To interpret the spectra accurately, one must understand the causality behind the peak positions.

The Nitrile Dipole ( )

The nitrile group is a diagnostic powerhouse. Its triple bond possesses a high force constant (


), isolating its stretching frequency in a "silent region" of the spectrum (

) where few other functional groups absorb.
  • Mechanism: In benzonitriles, the

    
    -system of the benzene ring conjugates with the nitrile 
    
    
    
    -system. This delocalization reduces the bond order slightly compared to aliphatic nitriles, lowering the frequency from
    
    
    to
    
    
    .
  • Intensity: The strong dipole moment of the

    
     bond results in a sharp, intense peak in IR (unlike Raman, where it is also strong but due to polarizability).
    
The Amine Modes ( )

Amine vibrations are governed by the N-H bond stiffness and hydrogen bonding status.

  • Stretching: Occurs at high energy (

    
    ).
    
  • Bending (Scissoring): Occurs in the fingerprint region (

    
    ), often overlapping with aromatic ring breathing modes (
    
    
    
    ).

Comparative Analysis of Spectral Features

The following table summarizes the diagnostic peaks for distinguishing primary and secondary amines within a benzonitrile matrix.

Table 1: Diagnostic Frequencies for Aminobenzonitriles
Functional GroupModeFrequency (

)
Diagnostic Character
Nitrile (

)
Stretch2220 – 2240 Sharp, Strong. Diagnostic for benzonitrile core.
Primary Amine (

)
Asymmetric Stretch3400 – 3500 Part 1 of Doublet. Higher frequency.
Symmetric Stretch3300 – 3400 Part 2 of Doublet. Lower frequency.
Scissoring (Bend)1615 – 1650Medium/Strong. Often obscured by ring modes.
Secondary Amine (

)
Stretch3310 – 3350 Single weak band. No doublet.
Aromatic Ring

Stretch
1450, 1500, 1600Sharp, variable intensity. Reference standard.
Expert Insight: The Fermi Resonance Trap

In many aminobenzonitriles, the nitrile peak appears as a doublet or has a distinct shoulder, even in pure samples.

  • Cause: This is not an impurity. It is a Fermi Resonance between the fundamental

    
     stretch and a combination tone (often the overtone of a ring mode or N-H wag) that happens to fall near 
    
    
    
    .
  • Impact: Researchers often misinterpret this as two different nitrile species (e.g., two polymorphs).

  • Validation: If the intensity ratio of the doublet changes with solvent polarity but the positions remain relatively locked, it is likely Fermi resonance.

Technique Comparison: Diamond ATR vs. Transmission

The choice of sampling technique is critical for benzonitriles due to the specific optical properties of the diamond crystal used in Attenuated Total Reflectance (ATR).

Table 2: Performance Matrix
FeatureDiamond ATR Transmission (KBr Pellet) Recommendation
Nitrile Detection Compromised. Diamond lattice absorbs strongly at

, creating noise exactly where the nitrile peak sits.
Superior. No background interference in the nitrile region.Use KBr for quantitative nitrile analysis.
Amine Detection Excellent. High sensitivity for surface N-H modes.Good , but hygroscopic KBr can introduce water peaks (

) masking amines.
Use ATR for amine identification.
Sample Prep < 1 min. Non-destructive.15-20 mins. Destructive (requires pressing).ATR for high-throughput screening.
Pathlength Wavelength dependent (penetration depth

).[1]
Constant.Apply ATR Correction software for library matching.
Visual Logic: Identification Decision Tree

AmineID Start Analyze Region 3300-3500 cm⁻¹ CheckPeaks How many distinct bands? Start->CheckPeaks TwoBands Two Bands (Doublet) CheckPeaks->TwoBands OneBand One Band (Singlet) CheckPeaks->OneBand NoBand No Bands CheckPeaks->NoBand Primary Primary Amine (-NH₂) (Asym + Sym Stretch) TwoBands->Primary Secondary Secondary Amine (-NHR) OneBand->Secondary CheckWater Warning: Is sample dry? Broad blob = OH/Water OneBand->CheckWater Broad? Tertiary Tertiary Amine (-NR₂) (Check 1300 cm⁻¹ for C-N) NoBand->Tertiary

Figure 1: Decision logic for classifying amine substitution patterns in benzonitriles based on N-H stretching regions.

Experimental Protocol

This protocol ensures self-validating data, minimizing the risk of "ghost peaks" from atmospheric water or diamond absorption.

Equipment Setup
  • Spectrometer: FTIR with DTGS detector (MCT is too sensitive for standard QA, leading to saturation).

  • Resolution:

    
     (Standard) or 
    
    
    
    (if resolving Fermi doublets).
  • Scans: 32 (Routine) or 64 (High Signal-to-Noise).

Workflow: Diamond ATR Method
  • Background: Collect an air background. Crucial: Ensure the ATR pressure arm is in the exact same position as it will be for the sample (even if empty) to account for pathlength variations, though usually, it is left up.

  • Cleaning: Clean crystal with isopropanol. Verify no peaks in the

    
     region (residual solvent/water).
    
  • Loading: Place

    
     of solid benzonitrile on the crystal center.
    
  • Compression: Apply pressure until the preview spectrum peaks stabilize. Do not over-tighten, as this can fracture crystals or damage the anvil.

  • Acquisition: Collect sample spectrum.

  • Validation (The "Nitrile Check"): Zoom into

    
    . If the baseline is extremely noisy (zigzag pattern), the diamond absorption is interfering.
    
    • Corrective Action: Switch to Germanium (Ge) ATR crystal (shifts cut-off) or use Transmission mode.

Workflow Diagram

Experiment Prep Sample Prep (Dry Powder) Bg Background Scan (Air/Empty) Acq Acquisition (32 scans, 4cm⁻¹) Bg->Acq Ratio QC Quality Check (Nitrile Region Noise) Acq->QC QC->Prep Fail (Wet/Noise) Process Data Processing (ATR Correction) QC->Process Pass

Figure 2: Step-by-step experimental workflow for acquiring high-fidelity spectra of aminobenzonitriles.

Troubleshooting & Validation

Issue: Broad "Hump" in Amine Region ( )
  • Cause: Moisture. Benzonitriles can be hygroscopic, and KBr is extremely hygroscopic.

  • Differentiation: Amine peaks are distinct/sharp. Water is a broad Gaussian blob.

  • Fix: Dry sample in a vacuum oven at 40°C for 1 hour. If using KBr, re-press the pellet using oven-dried KBr powder.

Issue: Weak Nitrile Peak in ATR
  • Cause: Poor contact or Diamond absorption.

  • Fix: Increase pressure on the anvil. If the peak remains buried in noise (

    
    ), you are hitting the physical limit of the Diamond ATR. You must  use a transmission cell (Nujol mull or KBr) or a ZnSe crystal (though ZnSe is softer and scratches easily).
    

References

  • NIST Mass Spectrometry Data Center. Benzonitrile Infrared Spectrum.[2] NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[5][6] Spectrometric Identification of Organic Compounds (8th ed.).[5][6] Wiley.[7][8] (Standard reference for functional group frequencies).

  • Reimers, J. R., et al. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B. Available at: [Link]

  • Specac Application Notes. FTIR: Transmission vs ATR spectroscopy. Available at: [Link]

  • Pike Technologies. Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methoxy-4-(methylamino)benzonitrile

Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-Methoxy-4-(methylamino)benzonitrile CAS: 627468-17-1 Chemical Class: Substituted Aminobenzonitrile[1][2][3] Executive Safety Summary Operational Status: H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-Methoxy-4-(methylamino)benzonitrile CAS: 627468-17-1 Chemical Class: Substituted Aminobenzonitrile[1][2][3]

Executive Safety Summary

Operational Status: HIGH CAUTION Primary Hazard: Acute Toxicity (Oral/Dermal) & Skin Sensitization.[1]

As a Senior Application Scientist, I advise treating 2-Methoxy-4-(methylamino)benzonitrile with a safety protocol derived from the "Precautionary Principle." While specific toxicological data for this exact CAS is limited, its structural analogs (4-aminobenzonitrile and anisidines) exhibit significant acute toxicity and sensitization potential.[1][2][3]

The presence of the nitrile moiety (-CN) introduces a risk of metabolic cyanide release, while the methylamino group enhances lipophilicity, increasing the risk of rapid dermal absorption.[1][2] All handling must occur within a certified chemical fume hood.

Hazard Identification & Risk Assessment

This assessment synthesizes data from structural analogs (e.g., 4-Amino-2-methoxybenzonitrile) to establish a robust safety margin.[1][2][3]

Hazard ClassRisk DescriptionMechanism of Action
Acute Toxicity (Oral/Dermal) Category 3/4 (Inferred) .[1][2][3] Toxic if swallowed or in contact with skin.[4][5][6][7][8]Nitriles can interfere with cytochrome oxidase (cellular respiration). Aniline derivatives can induce methemoglobinemia (oxygen deprivation).
Skin Sensitization Category 1 .[1][9] May cause an allergic skin reaction.[9]The methylamino group is a known hapten, capable of binding to skin proteins and triggering immune responses.
Irritation Category 2 .[1][5][7][9][10] Causes skin and serious eye irritation.[5][6][9][11]Basic amine functionality can cause local tissue damage upon contact.
Target Organ Toxicity STOT-SE 3 . May cause respiratory irritation.[5][6][7][8][9][11][12]Dust inhalation irritates mucous membranes; systemic absorption via lungs is rapid.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." This compound requires a barrier-specific approach to prevent dermal absorption.[1][2][3]

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Splash) Nitrile Rubber (0.11 mm minimum) Sufficient for incidental contact.[1][2][3] Change immediately upon contamination.[1][13]
Hand Protection (Immersion) Double-gloving or Laminate Film (Silver Shield/4H) Required for solubilization or scale-up.[1][2][3] Methylamino groups can permeate thin nitrile over time.
Respiratory N95/P100 (Particulate) or Half-mask with ABEK Filters Use P100 if weighing fine powder outside a hood (discouraged).[1][2] Use ABEK if heating or generating vapors.
Eye/Face Chemical Goggles (Not just safety glasses)Tightly fitting goggles prevent entry of fine dusts that safety glasses allow.[1]
Body Tyvek® Lab Coat (Closed front)Cotton coats absorb liquids/dusts, keeping toxins against the skin.[1] Tyvek repels particulates.

Operational Protocols

A. Weighing & Transfer (Critical Control Point)
  • Static Control: This powder is likely electrostatic.[1] Use an anti-static gun or ionizer bar before weighing to prevent "fly-away" dust.[1][2][3]

  • Containment: Weigh only inside a Powder Containment Balance Enclosure or a Fume Hood with low turbulence.[1]

  • Technique: Never transfer open solids across the lab bench. Use a secondary container (e.g., a plastic tub) for transport.

B. Solubilization & Reaction Setup
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents enhance skin permeability , carrying the toxin through gloves faster.[1]

  • Closed Systems: Perform reactions in closed vessels (septum-capped vials or round-bottom flasks).[1][2][3]

  • Venting: Ensure all pressure-relief lines (bubblers/manifolds) vent directly into the fume hood exhaust, not into the lab atmosphere.

Emergency Response Logic

Spill Response Decision Tree
  • Dry Spill (Powder): Do NOT sweep (creates dust).[1] Use a HEPA vacuum or wet-wipe method.[1][2][3]

  • Wet Spill (Solution): Absorb with vermiculite or sand.[1] Do not use combustible materials (paper towels) for large spills.

Exposure First Aid
  • Skin: Wash with soap and water for 15 minutes.[1][12] Do not use alcohol (increases absorption).[1]

  • Eyes: Rinse for 15 minutes; lift eyelids.[1][4][5][9][12][14]

  • Ingestion/Inhalation: Seek immediate medical attention.[1][4][6][7][8][9][12] Inform responders of "Nitrile/Aniline Derivative" exposure (Suggests potential for Cyanide/Methemoglobin treatment).

Visualizations

Workflow: PPE Donning & Safe Handling Logic

PPE_Workflow Start Start: Handling 2-Methoxy-4-(methylamino)benzonitrile Risk_Check Check Form: Solid vs. Solution Start->Risk_Check Solid Solid / Powder Risk_Check->Solid Solution Solution (DMSO/DMF) Risk_Check->Solution Solid_PPE PPE: Nitrile Gloves + Tyvek Sleeves + N95 (if open bench) Solid->Solid_PPE Weighing Action: Weigh in Fume Hood (Use Anti-static) Solid_PPE->Weighing Disposal Disposal: Segregate into Halogenated/Non-Halogenated Waste Weighing->Disposal Sol_PPE PPE: Double Gloves (Nitrile) or Laminate Film Solution->Sol_PPE Handling Action: Handle in Hood Sash at <18 inches Sol_PPE->Handling Handling->Disposal End Wash Hands & Record Usage Disposal->End

Caption: Decision logic for PPE selection based on physical state (Solid vs. Solution).

Workflow: Spill Response Protocol

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Dry Dry Powder Type->Dry Wet Liquid/Solvent Type->Wet Action_Dry Cover with Wet Paper Towel OR Use HEPA Vac Dry->Action_Dry Action_Wet Absorb with Vermiculite (No Paper Towels) Wet->Action_Wet Bag Double Bag (HazWaste) Action_Dry->Bag Action_Wet->Bag Clean Clean Surface with Soap & Water Bag->Clean Report Report Incident Clean->Report

Caption: Step-by-step spill response protocol distinguishing between powder and liquid spills.

Waste Disposal Plan

Disposal must strictly adhere to local environmental regulations (RCRA in US, REACH in EU).

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a sealed hazardous waste bag labeled "Toxic Solid - Organic Nitrile."[1]

  • Liquid Waste:

    • Aqueous: Do not pour down the drain. Collect in "Aqueous Toxic" carboy.

    • Organic: Collect in "Organic Solvent" carboy. Ensure the label specifies "Contains Aminobenzonitriles."

  • Container Decontamination: Triple rinse empty vials with acetone before disposal. Treat the rinsate as hazardous organic waste.

References

  • PubChem. (2025).[10] Compound Summary: 2-Methoxy-4-nitrobenzonitrile.[1][2][3][7] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). o-Methoxybenzonitrile WebBook. Retrieved from [Link][1][2]

Sources

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